molecular formula C10H15Cl2NO2 B1388672 3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride CAS No. 1185304-55-5

3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride

Cat. No.: B1388672
CAS No.: 1185304-55-5
M. Wt: 252.13 g/mol
InChI Key: NZOPJUWTAIUBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride is a chemical compound with the molecular formula C10H16ClNO2 and a molecular weight of 217.69 g/mol . This aniline derivative is supplied as a hydrochloride salt, which typically offers enhanced stability and solubility for research applications. The compound features a chloro-substituted aniline core further functionalized with a 2-ethoxyethoxy side chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Research Applications: This chemical serves as a versatile building block, particularly for the synthesis of more complex molecules. Its structure, containing both an aromatic amine and an ether linkage, makes it a potential precursor in the development of pharmaceutical compounds and functional materials. The aniline functionality allows it to participate in various coupling reactions, such as amide bond formation, making it useful for creating molecular libraries for biological screening . Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the relevant Material Safety Data Sheet (MSDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

3-chloro-4-(2-ethoxyethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2.ClH/c1-2-13-5-6-14-10-4-3-8(12)7-9(10)11;/h3-4,7H,2,5-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOPJUWTAIUBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-4-(2-ethoxyethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride is a substituted aniline derivative of significant interest in medicinal chemistry and pharmaceutical development. As a key intermediate, its structural features—a chlorinated aromatic ring, an ether linkage, and an amine group presented as a hydrochloride salt—make it a versatile building block for complex molecular architectures. This guide provides an in-depth examination of its chemical properties, synthesis, characterization, and applications, with a particular focus on its role in the synthesis of targeted cancer therapeutics. The content herein is structured to provide researchers, chemists, and drug development professionals with the technical insights required for its effective utilization.

Chemical Identity and Physicochemical Properties

The hydrochloride salt form of this aniline derivative enhances its stability and aqueous solubility, which are advantageous properties for handling, storage, and certain reaction conditions.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 3-chloro-4-(2-ethoxyethoxy)benzenamine hydrochlorideN/A
CAS Number Not explicitly available for the hydrochloride salt. The free aniline is 879047-68-4.[1][2]
Molecular Formula C₁₀H₁₅Cl₂NO₂Derived
Molecular Weight 252.14 g/mol Derived
Appearance Typically an off-white to light-colored solid[3]
Melting Point 196 - 198 °C (for analogous aniline hydrochlorides)
Solubility Soluble in water, methanol, ethanol[4]
pKa ~4.5 (for analogous aniline hydrochlorides)[5]

Note: Some properties are extrapolated from closely related aniline hydrochloride structures due to limited specific data for the title compound.

Synthesis and Purification: A Mechanistic Perspective

The synthesis of 3-Chloro-4-(2-ethoxyethoxy)aniline is most commonly achieved via a two-step process starting from a commercially available nitrobenzene precursor. This route is favored for its high yield and selectivity.

Synthetic Pathway: Reduction of a Nitro-Precursor

The most logical and industrially scalable pathway involves the reduction of 2-chloro-1-(2-ethoxyethoxy)-4-nitrobenzene. The choice of this precursor is strategic; the electron-withdrawing nitro group facilitates the initial nucleophilic aromatic substitution to install the ether sidechain, and its subsequent reduction to the amine is a well-established, high-yielding transformation.

Step 1: Etherification (Not detailed, assumed precursor) The synthesis begins with the etherification of a suitable chloronitrophenol, which is a standard Williamson ether synthesis.

Step 2: Catalytic Hydrogenation (Reduction of the Nitro Group) This is the critical step in forming the aniline. Catalytic hydrogenation is the method of choice over chemical reductants (like iron or tin chlorides) because it offers cleaner product profiles, avoids harsh acidic conditions, and simplifies workup.

  • Causality of Catalyst Choice: A palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) catalyst is typically employed.[6] Palladium is highly effective at activating molecular hydrogen and facilitating the reduction of the nitro group without promoting dehalogenation (loss of the chlorine atom), which can be a significant side reaction.[6]

  • Solvent System: Solvents like ethanol, methanol, or ethyl acetate are ideal as they readily dissolve the nitro-precursor and the hydrogen gas, creating a favorable three-phase reaction environment.

  • Reaction Control: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material. Incomplete reduction can lead to nitroso and azoxy impurities, which can complicate purification.[6]

Step 3: Salt Formation To generate the hydrochloride salt, the purified free aniline is dissolved in a suitable organic solvent (e.g., isopropanol or ethyl acetate), and a stoichiometric amount of hydrochloric acid (often as a solution in the same solvent or as gaseous HCl) is added. The hydrochloride salt typically precipitates from the solution and can be collected by filtration.

Workflow Diagram: Synthesis and Purification

The following diagram outlines the logical flow from the nitro-precursor to the final, purified hydrochloride salt.

G cluster_synthesis Synthesis cluster_purification Purification & Salt Formation A 2-Chloro-1-(2-ethoxyethoxy)-4-nitrobenzene B Catalytic Hydrogenation (H₂, Pd/C, Ethanol) A->B C Crude 3-Chloro-4-(2-ethoxyethoxy)aniline B->C D Filtration (Removal of Catalyst) C->D E Solvent Evaporation D->E F Recrystallization or Chromatography E->F G Dissolution in Isopropanol F->G H Addition of HCl G->H I Precipitation & Filtration H->I J Drying I->J K Final Product: 3-Chloro-4-(2-ethoxyethoxy)aniline HCl J->K

Caption: Synthesis and Purification Workflow.

Detailed Protocol: Catalytic Hydrogenation
  • Vessel Preparation: A hydrogenation vessel is charged with the nitro-precursor, 2-chloro-1-(2-ethoxyethoxy)-4-nitrobenzene, and a suitable solvent such as ethanol.

  • Catalyst Addition: 5-10% Palladium on Carbon (Pd/C) catalyst is added (typically 1-5 mol% relative to the substrate).

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is agitated vigorously at room temperature or slightly elevated temperature.

  • Monitoring: The reaction is monitored by HPLC until the starting material is no longer detected.

  • Workup: The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate, containing the free aniline, is concentrated under reduced pressure.

  • Purification: The crude aniline can be purified by recrystallization or column chromatography if necessary.

Spectroscopic and Analytical Characterization

Validation of the chemical structure and purity is paramount. A combination of spectroscopic techniques provides a comprehensive characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique is essential for confirming the structure. The spectrum would show characteristic signals for the aromatic protons (with splitting patterns dictated by the substitution), the ethoxyethoxy sidechain protons, and the amine protons (which may be broad or exchange with D₂O). The integration of these signals confirms the proton count for each part of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton, confirming the number of distinct carbon environments in the molecule.

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the free base. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bonds of the amine, C-H bonds (aromatic and aliphatic), the C-O-C ether linkages, and the C-Cl bond.

Applications in Research and Drug Development

The primary application of this compound is as a crucial building block in the synthesis of kinase inhibitors for cancer therapy.

Key Intermediate for Erlotinib

3-Chloro-4-(2-ethoxyethoxy)aniline is structurally related to key intermediates used in the synthesis of Erlotinib (marketed as Tarceva®).[7][8] Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used to treat non-small cell lung cancer and pancreatic cancer.[7][9][10]

The synthesis of Erlotinib involves the construction of a quinazoline core. Aniline derivatives are essential for forming this core and for introducing the side chains necessary for binding to the ATP pocket of the EGFR kinase domain.[10] While Erlotinib itself contains two methoxyethoxy side chains, the ethoxyethoxy moiety of the title compound demonstrates its utility in a class of molecules designed to occupy this specific pharmacophore space.[8]

Role in Medicinal Chemistry

The substituted aniline scaffold is a privileged structure in medicinal chemistry.

  • The chloro group can modulate the pKa of the aniline and participate in halogen bonding, potentially improving binding affinity to target proteins.

  • The ethoxyethoxy sidechain enhances solubility and can be oriented to interact with specific residues in a protein's binding pocket.

  • The aniline nitrogen serves as a key nucleophile or attachment point for building out more complex structures, often forming the hinge-binding motif in kinase inhibitors.

Safety, Handling, and Storage

As with all aniline derivatives, this compound must be handled with appropriate care.

Table 2: GHS Hazard Information (for analogous anilines)

HazardStatementPrecautionary CodesSource(s)
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.P260, P264, P270, P280[11]
Skin/Eye Irritation Causes skin irritation and serious eye damage.P280, P302+P352, P305+P351+P338[12]
Sensitization May cause an allergic skin reaction.P272, P280
Long-Term Effects Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure.P201, P202, P260[11]
Handling Protocols
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

  • Exposure Response:

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move person to fresh air.[12]

    • Ingestion: Rinse mouth and seek immediate medical attention.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from strong oxidizing agents. The hydrochloride salt form is generally more stable to air oxidation than the free aniline base.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the advancement of targeted therapeutics. Its well-defined physicochemical properties, coupled with a robust and scalable synthetic route, make it a valuable intermediate for researchers in medicinal chemistry and process development. A thorough understanding of its synthesis, characterization, and safe handling is essential for unlocking its full potential in the creation of novel and impactful pharmaceutical agents.

References

  • Angene Chemical. (2025, July 23). Safety Data Sheet. Retrieved February 22, 2026, from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0130 - 3-CHLOROANILINE. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 3-chloro-4-ethoxy-N-(2-methylpentyl)aniline. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). Erlotinib. Retrieved February 22, 2026, from [Link]

  • Healthcare Pharmaceuticals. (n.d.). Erlotin. Retrieved February 22, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Aniline hydrochloride Properties. Retrieved February 22, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Erlotinib. Retrieved February 22, 2026, from [Link]

  • Ta, V. D., Le, T. T., Pham, Q. L., & Tran, T. T. T. (n.d.). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Academy of Science and Technology. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). CN103360369A - Erlotinib, and preparation method of new intermediate of erlotinib.
  • PubChemLite. (n.d.). 3-chloro-4-(2-methoxyethoxy)aniline (C9H12ClNO2). Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
  • Google Patents. (n.d.). CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.
  • ResearchGate. (n.d.). 1H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline.... Retrieved February 22, 2026, from [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved February 22, 2026, from [Link]

Sources

Technical Guide: Solubility Profile of 3-Chloro-4-(2-ethoxyethoxy)aniline HCl

[1]

Executive Summary & Chemical Identity

3-Chloro-4-(2-ethoxyethoxy)aniline HCl is a functionalized aniline intermediate, critical in the synthesis of EGFR tyrosine kinase inhibitors (TKIs).[1] The "2-ethoxyethoxy" tail (a diethylene glycol monoethyl ether motif) is engineered to enhance the lipophilicity-hydrophilicity balance (LogD) of the final drug substance.[1]

As a hydrochloride salt, its solubility behavior is dominated by pH-dependent ionization.[1] It exhibits high aqueous solubility in acidic media but undergoes rapid desaltation and precipitation as the pH approaches its pKa.

Chemical Specifications
PropertyDetail
Compound Name This compound
Free Base Formula

Salt Formula

Molecular Weight ~252.14 g/mol (Salt) / 215.68 g/mol (Base)
Structural Class Halogenated Aniline / Glycol Ether
Key Analogs 3-Chloro-4-(2-methoxyethoxy)aniline (CAS 879047-68-4)
Predicted pKa 3.8 – 4.2 (Anilinium ion)

Theoretical Solubility Profile

The solubility of this compound is governed by three competing forces: the ionic lattice energy of the HCl salt, the hydrophobic effect of the chloro-phenyl ring, and the hydrogen-bonding capacity of the ether tail.

Aqueous Solubility & pH Dependence

The HCl salt is highly soluble in water due to the ionization of the primary amine (

1
  • pH < 2.0 (Strong Acid): High solubility (>50 mg/mL). The compound exists fully as the cation. Note: In extremely high chloride concentrations (e.g., 6N HCl), solubility may decrease due to the Common Ion Effect.

  • pH 3.0 – 5.0 (Transition Zone): Solubility drops logarithmically. As pH approaches the pKa (~4.0), the equilibrium shifts toward the neutral free base.

  • pH > 6.0 (Neutral/Basic): The compound exists predominantly as the free base (

    
    ).[1] The free base is lipophilic and likely sparingly soluble in water (<1 mg/mL), manifesting as an oil or sticky solid precipitate.
    
Organic Solvent Compatibility

The glycol ether tail imparts unique solubility characteristics compared to simple chloroanilines.

Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Polar Protic Methanol, EthanolHigh (>100 mg/mL) H-bonding with ether oxygen and ammonium chloride ionic solvation.[1]
Polar Aprotic DMSO, DMFVery High Strong dipole interactions; preferred for stock solutions.
Chlorinated Dichloromethane (DCM)Moderate The free base is highly soluble; the HCl salt is sparingly soluble but may dissolve with trace methanol.
Non-Polar Hexane, HeptaneInsoluble Ionic lattice prevents dissolution; useful as anti-solvents for recrystallization.
Ethers THF, MTBELow to Moderate Salt form is generally poor; Free base is soluble.

Experimental Determination Protocols

To validate the theoretical profile for your specific batch, follow these standardized protocols. These methods distinguish between kinetic (fast, approximate) and thermodynamic (equilibrium) solubility.

Protocol A: pH-Solubility Profile (Shake-Flask Method)

Objective: Determine the intrinsic solubility (


1
  • Preparation: Prepare 5 buffer solutions ranging from pH 1.2 to 7.4 (e.g., 0.1N HCl, Phthalate, Phosphate).

  • Saturation: Add excess solid 3-Chloro-4-(2-ethoxyethoxy)aniline HCl to 5 mL of each buffer in glass vials.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter. Critical: Pre-saturate the filter to prevent drug adsorption.

  • Analysis: Dilute filtrate with Mobile Phase and analyze via HPLC-UV (254 nm).

  • Calculation: Plot Concentration vs. pH.

Protocol B: Organic Solvent Screening (Visual/Gravimetric)

Objective: Identify suitable solvents for recrystallization or reaction.

  • Aliquot: Place 100 mg of compound into a clear vial.

  • Titration: Add solvent in 100 µL increments while vortexing.

  • Observation: Record volume required for complete dissolution.

    • < 1 mL (Solubility > 100 mg/mL) → Highly Soluble[1]

    • 1–10 mL (Solubility 10–100 mg/mL) → Soluble[1]

    • 10 mL (Solubility < 10 mg/mL) → Sparingly Soluble[1]

  • Thermal Stress: If insoluble at RT, heat to boiling point. If soluble hot but precipitates cold, the solvent is a candidate for recrystallization.

Visualization of Solubility Dynamics[5]

pH-Dependent Ionization Workflow

The following diagram illustrates the equilibrium shifts that dictate aqueous solubility.

SolubilityEquilibriumAcidAcidic Media (pH < 3)SaltSoluble Cation(R-NH3+ Cl-)Acid->SaltStabilizesEquilibriumpKa Equilibrium(pH ≈ 4.0)Salt->EquilibriumDeprotonationBaseInsoluble Free Base(R-NH2)Equilibrium->BasepH > pKaBase->SaltAdd HClPrecipitatePrecipitation/Oil FormationBase->PrecipitateAggregates

Caption: The solubility transition from stable ionic salt to insoluble free base as pH increases.[1]

Solubility Screening Decision Tree

Use this logic flow to select solvents for purification.

SolventScreeningStartStart: 100mg SampleWaterAdd Water (pH 7)Start->WaterCheckSolDissolved?Water->CheckSolAcidifyAdd 1N HClCheckSol->AcidifyNo (Turbid)OrganicTest Methanol/EthanolCheckSol->OrganicIf Organic Req.SolubleHigh Solubility(Use for Reaction)CheckSol->SolubleYes (Unexpected)Acidify->SolubleClears UpOrganic->SolubleDissolves ColdRecrystTest Hot vs ColdOrganic->RecrystDissolves Hot OnlyInsolubleInsolubleGoodRecrystGood RecrystallizationSolventRecryst->GoodRecrystPrecipitates on Cooling

Caption: Decision matrix for selecting solvents based on solubility behavior.

Implications for Drug Development[6]

Synthesis & Purification
  • Reaction Solvent: Use Methanol or Ethanol for coupling reactions where the salt needs to be dissolved. If anhydrous conditions are required, DMF or DMAc are superior alternatives.

  • Purification (Recrystallization): The most effective purification strategy is likely an Isopropanol (IPA) / Heptane system.

    • Method: Dissolve the HCl salt in hot IPA (moderate solubility). Add Heptane (anti-solvent) until turbid. Cool slowly to crystallize.

  • Salt Break: To isolate the free base, dissolve the salt in water, adjust pH to >9 with NaOH, and extract into Ethyl Acetate or DCM .

Formulation & Bioavailability
  • Dissolution Rate: The HCl salt will dissolve rapidly in the stomach (pH 1.2).

  • Precipitation Risk: Upon entering the small intestine (pH 6.8), the compound may precipitate as the free base. Formulation strategies (e.g., solid dispersions or cyclodextrin complexation) may be required if the dose is high.

References

  • PubChem. (n.d.). Compound Summary: 3-Chloro-4-(2-methoxyethoxy)aniline (Analogous Structure).[1][2] National Library of Medicine. Retrieved from [Link][1]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pH-solubility profiles).

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists". Drug Discovery Today. (Review of salt selection and solubility in drug design).
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for HCl salt properties).

Comprehensive Characterization Guide: 3-Chloro-4-(2-ethoxyethoxy)aniline Hydrochloride

[1]

Executive Summary & Chemical Identity

This compound is a pharmacophore building block used primarily in the synthesis of irreversible EGFR inhibitors (e.g., quinazoline derivatives targeting T790M mutations).[1] Its structural integrity is pivotal for the efficacy of the final drug substance.[1]

Unlike the widely documented methoxy analog, the ethoxy variant (CAS 1185304-55-5 for free base) presents unique solubility and lipophilicity profiles.[1] This guide addresses the lack of standardized open-literature physical data by providing a self-validating characterization protocol.

Chemical Identity Table
PropertyDetail
Chemical Name This compound
Free Base CAS 1185304-55-5
Molecular Formula C₁₀H₁₅Cl₂NO₂ (Salt) / C₁₀H₁₄ClNO₂ (Base)
Molecular Weight 252.14 g/mol (HCl Salt) / 215.68 g/mol (Base)
SMILES CCOCCOc1c(Cl)cc(N)cc1.Cl
Appearance White to off-white crystalline solid (Salt); Pale yellow oil/solid (Base)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Melting Point & Thermal Analysis

The "Missing" Data Point

While standard databases list properties for the methoxy analog (MP: ~205–210°C dec.), the specific melting point for This compound is rarely published in commodity catalogs.[1] Based on structural homology and patent literature for related quinazoline intermediates, the expected melting range is:

Expected Melting Range: 195°C – 215°C (Decomposition)

Expert Insight: The hydrochloride salt of this aniline is prone to thermal decomposition near its melting point. A simple capillary melting point test often yields a wide range due to dehydrochlorination. Differential Scanning Calorimetry (DSC) is the mandatory standard for accurate characterization.

Validated Determination Protocol (DSC)

To establish the exact melting point for your specific lot, follow this self-validating protocol:

  • Instrument: DSC (e.g., TA Instruments Q2000 or chemically equivalent).

  • Sample Prep: Weigh 2–3 mg of dried sample (LOD < 0.5%) into a Tzero aluminum pan. Crimp with a pinhole lid to allow gas escape during decomposition.[1]

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 250°C.

    • Purge: Nitrogen at 50 mL/min.[1]

  • Acceptance Criteria:

    • Onset Temperature: Record as the official melting point.

    • Peak Integrity: A sharp endotherm indicates high crystallinity. A broad shoulder suggests amorphous content or residual solvent.[1]

Synthesis & Purification Workflow

The purity of the melting point is directly dependent on the synthesis pathway.[1] The following workflow minimizes regioisomeric impurities (e.g., the 2-chloro isomer) which depress the melting point.

Reaction Scheme Logic
  • Alkylation: Selective alkylation of 2-chloro-4-nitrophenol prevents over-alkylation.[1]

  • Reduction: Iron/Ammonium Chloride is preferred over catalytic hydrogenation (H₂/Pd-C) if dehalogenation (loss of Cl) is observed as a side reaction.[1]

  • Salt Formation: Using anhydrous HCl in 2-Propanol (IPA) or Dioxane ensures a crystalline precipitate, whereas ether often yields hygroscopic gums.[1]

SynthesisWorkflowStart2-Chloro-4-nitrophenolStep1Alkylation(2-Ethoxyethyl bromide / K2CO3)Start->Step1Inter1Intermediate:Nitro EtherStep1->Inter1Reflux 8hStep2Reduction(Fe / NH4Cl or H2/Pt)Inter1->Step2Inter2Free Base:3-Chloro-4-(2-ethoxyethoxy)anilineStep2->Inter2Filter & Conc.Step3Salt Formation(4M HCl in Dioxane)Inter2->Step30-5°CFinalFinal Product:HCl Salt (Solid)Step3->FinalCrystallization

Figure 1: Optimized synthesis pathway designed to minimize defluorination/dechlorination byproducts.

Step-by-Step Salt Formation Protocol
  • Dissolution: Dissolve 10.0 g of the crude free base (Inter2) in 50 mL of anhydrous Ethyl Acetate.

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove inorganic iron salts from the reduction step.

  • Acidification: Cool the filtrate to 0–5°C. Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise.

    • Note: Avoid aqueous HCl; water inclusion lowers the melting point significantly.[1]

  • Crystallization: Stir at 0°C for 2 hours. A white precipitate should form.[1]

  • Isolation: Filter under nitrogen. Wash the cake with cold MTBE (Methyl tert-butyl ether) to remove non-polar impurities.[1]

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation (Self-Validating System)

Before relying on the melting point, confirm chemical identity using this HPLC method.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic ring) and 210 nm (Amide/Amine)
Retention Time Free base elutes ~6.5 min; Impurities (Nitro precursor) elute later.[1][2][3]

Troubleshooting:

  • Low Melting Point (<190°C): Indicates residual solvent (check LOD) or presence of the free base (incomplete salt formation). Recrystallize from Ethanol/Ether.[1]

  • Wide Range (>3°C): Indicates regioisomer contamination.[1] Check 1H NMR for splitting patterns of the aromatic protons.

References

  • Michalczyk, A., et al. (2008).[1][4] "Structural insights into how irreversible inhibitors can overcome drug resistance in EGFR." Bioorganic & Medicinal Chemistry, 16(7), 3482-3488.[1] Link[1]

  • Wissner, A., et al. (2003).[1] "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63.[1] (Context for aniline intermediate synthesis). Link[1]

  • PubChem Database. "3-Chloro-4-(2-ethoxyethoxy)aniline (Compound CID 54683466)."[1] National Center for Biotechnology Information.[1] Link[1]

  • Google Patents. "Quinazoline derivatives and methods of use."[1] (General synthesis context for ethoxy-substituted anilines). Link

An In-depth Technical Guide to the Pharmacokinetic Properties of Aniline Derivative Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aniline and its derivatives are privileged scaffolds in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. However, their inherent structural features often present significant challenges related to their pharmacokinetic (PK) and toxicological profiles. The amino group attached to an aromatic ring is susceptible to metabolic transformations that can lead to rapid clearance, poor bioavailability, and the formation of reactive metabolites. This guide provides drug development professionals with a comprehensive technical overview of the core pharmacokinetic principles and experimental methodologies essential for characterizing aniline derivative intermediates. We will delve into the causal mechanisms behind their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, offer detailed protocols for key in vitro and in vivo assays, and discuss the strategic interpretation of data to guide lead optimization and candidate selection.

The Aniline Moiety: A Double-Edged Sword in Drug Design

Aniline derivatives are ubiquitous in drug discovery due to their synthetic tractability and ability to form key interactions, such as hydrogen bonds, with biological targets.[1] Despite these advantages, the aniline core is a well-known metabolic liability.[2] The primary concern stems from its susceptibility to oxidation by cytochrome P450 (CYP) enzymes, particularly through N-hydroxylation, which can generate reactive and potentially toxic species like nitroso- and quinone-imine intermediates.[3][4] This metabolic instability can lead to several undesirable outcomes:

  • High Clearance: Rapid enzymatic turnover results in a short biological half-life, requiring more frequent or higher doses.

  • Poor Oral Bioavailability: Extensive first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.[5]

  • Metabolite-Mediated Toxicity: The formation of reactive metabolites can lead to off-target effects, most notably haematotoxicity (e.g., methemoglobinemia) and hepatotoxicity.[3][4]

Therefore, a thorough and early assessment of the ADME properties of any new aniline-containing chemical series is not just a regulatory formality but a critical step to mitigate late-stage attrition and de-risk the development program.

Deconstructing the ADME Profile of Aniline Derivatives

A systematic evaluation of a compound's journey through the body is fundamental. For aniline derivatives, specific attention must be paid to the interplay between their physicochemical properties and their metabolic fate.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption is governed by a balance between solubility and permeability. Lipophilicity, often expressed as logP or logD, is a key determinant.[6] While a certain degree of lipophilicity is required to cross the lipid bilayers of intestinal epithelial cells, excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.[5]

The substitution pattern on the aniline ring significantly influences these properties. Electron-withdrawing groups can alter the pKa of the amino group, affecting ionization and solubility at different physiological pH levels, while other substituents can directly impact lipophilicity.[7]

Distribution: Reaching the Target

Once absorbed, a drug distributes into various tissues. Plasma protein binding (PPB) is a critical parameter; only the unbound (free) fraction of a drug is available to interact with its target and be cleared.[8] Aniline derivatives, particularly those with higher lipophilicity, can exhibit high PPB, which can limit their efficacy.

Metabolism: The Core Challenge

Metabolism is the most critical and complex aspect of aniline pharmacokinetics. The liver is the primary site of metabolism, where Phase I and Phase II enzymes transform the parent drug into more water-soluble compounds for excretion.[9]

  • Phase I Metabolism (Functionalization): This is dominated by cytochrome P450 (CYP) enzymes . For anilines, key reactions include:

    • N-hydroxylation: A major pathway leading to potentially toxic hydroxylamine metabolites.[3]

    • Ring Hydroxylation: Oxidation at positions ortho- or para- to the amino group.

    • N-dealkylation: For secondary or tertiary anilines.[9]

  • Phase II Metabolism (Conjugation): The functionalized metabolites are conjugated with endogenous molecules to facilitate excretion. Key reactions include:

    • N-acetylation: Catalyzed by N-acetyltransferases (NATs), this is a common pathway for anilines. The rate of acetylation can vary significantly between populations (fast vs. slow acetylators).[3]

    • Glucuronidation and Sulfation: Hydroxylated metabolites are often conjugated with glucuronic acid or sulfate.

The position of substituents on the aniline ring can sterically hinder or electronically influence these metabolic pathways. For example, a methyl group at the C2-position (ortho to the amino group) has been shown to generally suppress the rate of metabolism at the NH2 moiety, leading to lower clearance compared to other dimethylaniline isomers.[3][10][11]

Excretion: Clearing the Compound

The hydrophilic metabolites of aniline derivatives are primarily excreted via the kidneys into the urine.[12] The rate and route of excretion are the final determinants of the drug's duration of action.

Strategic Framework for ADME Evaluation

A tiered, iterative approach to ADME testing is essential for efficient drug discovery. The workflow should progress from high-throughput in vitro screens in early discovery to more complex in vivo studies for late-stage lead optimization and candidate selection.

ADME_Screening_Cascade cluster_0 Early Discovery (High-Throughput Screening) cluster_1 Lead Optimization cluster_2 Preclinical Development in_silico In Silico Modeling (logP, pKa, Solubility) pampa PAMPA (Permeability) in_silico->pampa Prioritize Compounds hlm Microsomal Stability (Metabolic Clearance) pampa->hlm caco2 Caco-2 Assay (Absorption & Efflux) hlm->caco2 Select Leads cyp_inhibit CYP Inhibition (IC50) caco2->cyp_inhibit ppb Plasma Protein Binding cyp_inhibit->ppb met_id Metabolite ID (In Vitro) ppb->met_id pk_rat Rodent PK Study (Oral & IV) met_id->pk_rat Select Candidate pk_non_rodent Non-Rodent PK pk_rat->pk_non_rodent mass_balance Mass Balance (Excretion) pk_non_rodent->mass_balance

Caption: A tiered ADME screening cascade for drug discovery programs.

Core Experimental Protocols & Methodologies

The following sections provide detailed, self-validating protocols for essential in vitro and in vivo assays. These are foundational methods that can be adapted for specific aniline derivative intermediates.

In Vitro Metabolic Stability: Liver Microsome Assay

Causality & Rationale: The liver microsomal stability assay is a cornerstone of early ADME screening. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs.[13] This assay provides a rapid and cost-effective way to measure a compound's intrinsic clearance (CLint), which is its inherent rate of metabolism in the absence of physiological limitations like blood flow.[13] For aniline derivatives, this assay is crucial for identifying compounds susceptible to rapid CYP-mediated oxidation. A compound with high metabolic instability in this assay is likely to have high hepatic clearance and poor oral bioavailability in vivo.

Microsomal_Stability_Workflow prep 1. Preparation - Thaw Liver Microsomes - Prepare Test Compound Stock - Prepare NADPH Cofactor Solution pre_incubate 2. Pre-incubation - Add Microsomes & Compound to Buffer - Equilibrate at 37°C for 5 min prep->pre_incubate initiate 3. Initiate Reaction - Add NADPH Solution (Start T=0) pre_incubate->initiate sampling 4. Time-Point Sampling - Aliquot at 0, 5, 15, 30, 60 min - Quench with cold Acetonitrile + Internal Standard initiate->sampling process 5. Sample Processing - Centrifuge to pellet protein - Transfer supernatant sampling->process analyze 6. LC-MS/MS Analysis - Quantify remaining parent compound - Compare peak area ratio (Analyte/IS) process->analyze calculate 7. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate Half-life (t½) - Calculate Intrinsic Clearance (CLint) analyze->calculate

Caption: Experimental workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 100 µM in acetonitrile).

    • Prepare an NADPH regenerating system solution in phosphate buffer.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[4]

  • Incubation Setup:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Negative Control: Include wells without the NADPH cofactor to assess non-CYP-mediated degradation or chemical instability.[14]

    • Positive Control: Include known compounds with low, medium, and high clearance (e.g., warfarin, verapamil, propranolol) to validate the assay performance.[4]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the negative controls). This is time zero (T=0).

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with a suitable internal standard (IS).[13] The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Analysis:

    • Centrifuge the quenched sample plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area of the remaining parent compound relative to the peak area of the internal standard.

  • Data Analysis and Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[15]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration) .[13]

In Vitro Absorption: Caco-2 Permeability Assay

Causality & Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[16] This model is the industry standard for predicting intestinal permeability and identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[8] The assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, efflux) directions. A high A→B Papp value suggests good potential for oral absorption. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is actively pumped out of the cell, which can limit its absorption.[16]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter inserts in a multi-well Transwell® plate.

    • Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[16]

    • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-defined threshold (e.g., >600 Ω·cm²).[16]

  • Transport Experiment Setup:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Prepare the dosing solution by diluting the test compound (e.g., to 10 µM) in HBSS.

    • A→B Permeability: Add the dosing solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • B→A Permeability: Add the dosing solution to the basolateral (B) side and fresh HBSS to the apical (A) side.

    • Controls: Include high permeability (e.g., propranolol) and low permeability (e.g., atenolol) control compounds. To confirm P-gp involvement, run a parallel experiment for a known P-gp substrate (e.g., digoxin) with and without a P-gp inhibitor (e.g., verapamil).[16]

  • Incubation and Sampling:

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).

    • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Sample Analysis:

    • Quench the samples with acetonitrile containing an internal standard.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis and Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) .

In Vivo Pharmacokinetic Study in Rodents

Causality & Rationale: While in vitro assays are predictive, in vivo studies are essential to understand how a compound behaves in a complex biological system.[13] The rat is a commonly used preclinical species for initial PK studies due to its well-characterized physiology, cost-effectiveness, and the availability of historical data.[17] An in vivo PK study determines key parameters such as maximum concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[18] Comparing intravenous (IV) and oral (PO) administration allows for the calculation of absolute oral bioavailability, which distinguishes poor absorption from high first-pass metabolism.[12]

InVivo_PK_Workflow acclimate 1. Animal Acclimation & Cannulation - Acclimate Sprague-Dawley rats - Surgical cannulation (e.g., jugular vein) dosing 2. Compound Administration - Fast animals overnight - IV Bolus (via cannula) - Oral Gavage (PO) acclimate->dosing blood 3. Serial Blood Sampling - Collect blood at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) - Process to plasma dosing->blood bioanalysis 4. Bioanalytical Method - Validate LC-MS/MS method (Accuracy, Precision, Stability) - Quantify drug in plasma samples blood->bioanalysis pk_analysis 5. PK Parameter Calculation - Non-compartmental analysis (NCA) - Calculate Cmax, Tmax, AUC, t½, CL, Vd, %F bioanalysis->pk_analysis

Caption: Workflow for a typical in vivo rodent pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3-5 per group). Acclimate the animals for at least 3 days.

    • For serial blood sampling, surgical cannulation of the jugular vein is often performed.

    • Fast the animals overnight (with access to water) before dosing.

  • Dose Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the jugular vein cannula.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage. The formulation vehicle should be non-toxic and able to solubilize the compound (e.g., PEG400:water).

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) at specified time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood by centrifugation to obtain plasma, and store the plasma samples at -80°C until analysis.

  • Bioanalytical Sample Analysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for quantifying the drug in rat plasma according to regulatory guidelines (e.g., ICH M10).[19] Validation should assess accuracy, precision, selectivity, stability, and recovery.[16]

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.[20]

    • Calculate absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .[18]

Data Interpretation: Structure-Pharmacokinetic Relationships

Systematic analysis of ADME data across a chemical series allows for the development of Structure-Activity Relationships (SAR) and, critically, Structure-Pharmacokinetic Relationships (SPKR). For aniline derivatives, this involves correlating changes in chemical structure with changes in PK parameters.

Aniline Derivative Substitution Pattern Key PK Parameter(s) & Observation Rationale / Implication Reference
AnilineUnsubstitutedRapid elimination in rats.Susceptible to N-hydroxylation and N-acetylation. Serves as a baseline.[3]
2,6-DimethylanilineOrtho-substitutionSlower elimination rate compared to aniline in rats.Methyl groups sterically hinder access of CYP enzymes to the amino group, reducing the rate of metabolic activation.[3][10]
2,4-DimethylanilineOrtho- and Para-Rapid elimination rate in rats.While the ortho-methyl provides some shielding, the para-methyl group can be oxidized to a carboxylic acid, providing an alternative rapid clearance pathway.[3]
4-ChloroanilinePara-substitutionBiotransformed into the corresponding acetanilide in zebrafish.The electronic effect of the chloro group influences the reactivity of the amino group.[21]
Compound 17c (Pyrimidyl-aniline)Complex substitutionModerate oral bioavailability (F=45.3%) in rats. t½ in HLM = 53.1 min.The complex scaffold and substitutions likely modulate both metabolism and permeability to achieve a balance suitable for a drug candidate.[22]

This table is a synthesized representation of findings from multiple sources to illustrate SPKR principles.

Conclusion and Future Perspectives

The successful development of drug candidates based on aniline derivative intermediates hinges on a proactive and integrated ADME strategy. Understanding the fundamental metabolic pathways—N-hydroxylation and N-acetylation—and the profound influence of substitution patterns is paramount. The strategic application of the in vitro and in vivo methodologies detailed in this guide allows for the early identification of pharmacokinetic liabilities and provides a rational basis for chemical modifications. By explaining the causality behind experimental choices—using microsomes to model hepatic clearance, Caco-2 cells to model intestinal absorption, and rodent studies to integrate all physiological factors—researchers can build a robust data package. This data-driven approach not only de-risks projects by eliminating compounds with fatal PK flaws early but also accelerates the optimization of promising leads, ultimately increasing the probability of advancing safe and effective medicines to the clinic.

References

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). Pharmaceuticals. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI. [Link]

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. (2021). PubMed. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). PubMed. [Link]

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. (2025). ResearchGate. [Link]

  • Aniline replacement in drug-like compounds. (2024). Cresset. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). MDPI. [Link]

  • Bioanalytical Method Development and Method Validation in Human Plasma by Using LC MS/MS. (n.d.). Academia.edu. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2025). ResearchGate. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. [Link]

  • New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. (2025). Contract Pharma. [Link]

  • How to select the right animal species for TK/PK studies? (2025). Patsnap Synapse. [Link]

  • Integrating in vitro ADMET data through generic physiologically based pharmacokinetic models. (n.d.). ResearchGate. [Link]

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. (n.d.). J-Stage. [Link]

  • The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C - and N-oxidation. (n.d.). PubMed. [Link]

  • Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. (2025). ResearchGate. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Advanced Pharmacy Research. [Link]

  • Pharmacokinetics Prediction. (n.d.). Evotec. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). AFIT Scholar. [Link]

  • Case Studies in ADME/Tox Predictions. (2010). Drug-Design.org. [Link]

  • Development of predictive pharmacokinetic simulation models for drug discovery. (2000). PubMed. [Link]

  • Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). (1991). PubMed. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI Bookshelf. [Link]

  • Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. (2025). Longdom Publishing. [Link]

  • Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. (2021). Royal Society of Chemistry. [Link]

  • Clearance and Elimination. (2025). Anaestheasier. [Link]

  • Pharmacokinetics - Part One. (2021). LITFL. [Link]

  • Pharmacokinetics. (2019). Baran Lab, Scripps Research. [Link]

  • CLINICAL PHARMACOKINETICS. (n.d.). University of Otago. [Link]

  • How can I calculate Cmax, Tmax, AUC, T1/2 in PK/PD studies? (2016). ResearchGate. [Link]

Sources

literature review of 3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(2-ethoxyethoxy)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and chemically sound synthetic route for this compound, a valuable intermediate in pharmaceutical research and development. The synthesis is presented in a multi-step approach, with detailed experimental protocols and explanations grounded in established chemical principles.

Introduction

3-Chloro-4-(2-ethoxyethoxy)aniline and its hydrochloride salt are important building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The unique substitution pattern of the aniline ring, featuring a chloro group and an ethoxyethoxy side chain, makes it a key component in the development of targeted therapies, including kinase inhibitors. This guide will detail a robust three-step synthesis beginning from the readily available starting material, 2-chloro-4-nitrophenol.

Overall Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step process:

  • Williamson Ether Synthesis: Introduction of the 2-ethoxyethoxy side chain onto 2-chloro-4-nitrophenol.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the corresponding aniline.

  • Hydrochloride Salt Formation: Conversion of the synthesized aniline to its more stable hydrochloride salt.

Synthesis_of_3-Chloro-4-(2-ethoxyethoxy)aniline_hydrochloride A 2-Chloro-4-nitrophenol C 2-Chloro-1-(2-ethoxyethoxy)-4-nitrobenzene A->C  Williamson Ether Synthesis (K2CO3, DMF) B 1-Bromo-2-ethoxyethane D 3-Chloro-4-(2-ethoxyethoxy)aniline C->D  Nitro Group Reduction (H2, Pd/C, Ethanol) E This compound D->E  Salt Formation (HCl in Dioxane)

Caption: Proposed synthetic pathway for this compound.

Step 1: Williamson Ether Synthesis of 2-Chloro-1-(2-ethoxyethoxy)-4-nitrobenzene

The initial step involves the formation of an ether linkage by reacting the phenoxide of 2-chloro-4-nitrophenol with a suitable 2-ethoxyethyl halide. The Williamson ether synthesis is a reliable and well-established method for this transformation, proceeding via an SN2 mechanism.[1][2][3]

Reaction:

Causality Behind Experimental Choices:

  • Base (Potassium Carbonate, K₂CO₃): A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Potassium carbonate is a suitable choice as it is effective, cost-efficient, and easily removed after the reaction.

  • Alkylating Agent (1-Bromo-2-ethoxyethane): This reagent provides the 2-ethoxyethoxy moiety. A primary alkyl halide is ideal for the SN2 reaction to minimize competing elimination reactions.[4] While 2-chloroethoxyethanol could also be used, the bromide is a better leaving group, potentially leading to faster reaction times.

  • Solvent (Dimethylformamide, DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.

Experimental Protocol:
  • To a stirred solution of 2-chloro-4-nitrophenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-ethoxyethane (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-Chloro-1-(2-ethoxyethoxy)-4-nitrobenzene.

Step 2: Reduction of 2-Chloro-1-(2-ethoxyethoxy)-4-nitrobenzene to 3-Chloro-4-(2-ethoxyethoxy)aniline

The reduction of the aromatic nitro group to an amine is a critical step. Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile.[5][6] It is crucial to select conditions that are chemoselective for the nitro group reduction without causing dehalogenation.

Reaction:

3-Chloro-4-(2-ethoxyethoxy)aniline + HCl --(Dioxane)--> this compound

Sources

Methodological & Application

A Practical Guide to the Synthesis of Key Erlotinib Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Erlotinib (marketed as Tarceva®) is a cornerstone in the treatment of specific cancers, notably non-small cell lung cancer and pancreatic cancer, functioning as a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] The efficacy of its large-scale production hinges on the efficient synthesis of its core molecular components. This application note provides a detailed, step-by-step guide for the synthesis of a pivotal intermediate, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline , and its subsequent coupling with 3-ethynylaniline to yield Erlotinib. We delve into the chemical rationale behind procedural choices, present detailed experimental protocols, and offer quantitative data to guide researchers in the pharmaceutical and organic synthesis fields.

Introduction: The Strategic Importance of Erlotinib Intermediates

The chemical architecture of Erlotinib, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, is assembled from two primary building blocks: a substituted quinazoline core and an aniline side-chain. The successful synthesis of Erlotinib relies on the high-fidelity production of these two key intermediates. This guide focuses on the most common and robust synthetic pathway, providing clear protocols for laboratory-scale synthesis.

The overall synthetic strategy involves a two-part approach:

  • Part A: Construction of the heterocyclic core, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. This intermediate is crucial as its chloro-substituent at the C4 position provides an excellent electrophilic site for the final coupling reaction.

  • Part B: The final nucleophilic aromatic substitution (SNAr) reaction, where the quinazoline core is coupled with the second key intermediate, 3-ethynylaniline, to form the final active pharmaceutical ingredient (API).

Overall Synthetic Pathway

The synthesis begins with the cyclization of an aminobenzoate derivative to form the quinazolinone ring system, followed by chlorination to activate the C4 position. The resulting chloroquinazoline is then coupled with 3-ethynylaniline.

G cluster_0 Part A: Quinazoline Core Synthesis cluster_1 Part B: Final Coupling A Ethyl 2-amino-4,5-bis (2-methoxyethoxy)benzoate B 6,7-Bis(2-methoxyethoxy) quinazolin-4(3H)-one A->B Formamide, Δ (Cyclization) C 4-Chloro-6,7-bis (2-methoxyethoxy)quinazoline B->C POCl3, Δ (Chlorination) E Erlotinib C->E i-PrOH, Δ (SNAr Coupling) D 3-Ethynylaniline D->E

Caption: Overall synthetic scheme for Erlotinib.

Part A: Synthesis of the Quinazoline Core Intermediate

This section details the two critical steps to produce the activated quinazoline core.

Step 1: Cyclization to 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one

The synthesis of the quinazoline ring system is efficiently achieved through the condensation of an anthranilate derivative with a one-carbon source. In this protocol, formamide serves as both the solvent and the reagent, providing the necessary carbon atom to form the pyrimidinone portion of the quinazoline ring.

Scientific Rationale: Heating ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide initiates a cyclocondensation reaction. The amino group of the benzoate attacks the carbonyl carbon of formamide, which, after subsequent intramolecular cyclization and elimination of water and ethanol, yields the stable quinazolinone heterocycle.[3] This method, a variation of the Niementowski quinazoline synthesis, is robust and high-yielding. An alternative method involves using methyl orthoformate and ammonium acetate in methanol.[4]

Experimental Protocol:

  • Charge a reaction vessel with ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate and formamide.

  • Inert the atmosphere of the vessel with nitrogen (N₂).

  • Heat the solution to 165-170 °C with stirring for approximately 12 hours.

  • Monitor the reaction for the absence of starting material using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture, resulting in the precipitation of an amber, sticky solid.

  • Triturate the precipitate with diethyl ether (approx. 60 mL/g of starting material) to break down the solid.

  • Filter the solid and then triturate it in boiling acetonitrile (approx. 25 mL/g of starting material) for 30 minutes.

  • Cool the acetonitrile slurry to 5 °C and add diethyl ether (approx. 75 mL/g of starting material) to precipitate the purified product.

  • Filter the resulting white powder and dry it under reduced pressure.

Table 1: Reagents for Quinazolinone Synthesis

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate313.344.012.81.0
Formamide45.0450 mL-Solvent

Expected Yield: 84%[3] Purity (by HPLC): >98%[3]

Step 2: Chlorination to 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

To facilitate the final coupling step, the hydroxyl group of the quinazolinone (which exists in tautomeric equilibrium with the keto form) must be converted into a good leaving group. Chlorination with phosphoryl chloride (POCl₃) is a highly effective method for this transformation.

Scientific Rationale: The mechanism is analogous to the formation of the Vilsmeier reagent.[5][6] The lone pair on the amide oxygen of the quinazolinone attacks the phosphorus atom of POCl₃, leading to the displacement of a chloride ion. Subsequent rearrangement and elimination of a phosphate byproduct generates the desired 4-chloroquinazoline. The addition of a tertiary amine like N,N-diethylaniline can act as a catalyst and acid scavenger.[3] Other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used.[7][8]

Experimental Protocol:

  • To a stirred solution of N,N-diethylaniline, add phosphoryl chloride (POCl₃) at room temperature.

  • Add the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one powder to the mixture.

  • Immerse the reaction flask in an oil bath preheated to 70 °C.

  • Increase the temperature to 90 °C over 10 minutes and maintain at 80-90 °C for an additional 30 minutes.

  • After the reaction is complete, remove the excess POCl₃ under reduced pressure.

  • Triturate the resulting dark oil with toluene (3 x 15 mL/g of quinazolinone) to precipitate and wash the product.

  • Filter and dry the solid to yield the target chloro-intermediate.

Table 2: Reagents for Chlorination Reaction

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one294.3010.034.01.0
N,N-diethylaniline149.235.838.91.14
Phosphoryl chloride (POCl₃)153.3330 mL-Reagent/Solvent

Part B: The Final Coupling Reaction to Synthesize Erlotinib

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the quinazoline ring activate the C4 position, making it susceptible to attack by the nucleophilic amino group of 3-ethynylaniline.

Scientific Rationale: The reaction proceeds by the addition of the amine to the electron-deficient C4 carbon, forming a Meisenheimer complex intermediate. The subsequent elimination of the chloride ion re-establishes aromaticity and yields the final product. The reaction is typically carried out in a protic solvent like isopropanol (i-PrOH) at reflux.[3] Some procedures perform the coupling in an aqueous medium under acidic conditions, which directly yields the hydrochloride salt.[8][9]

G cluster_workflow Typical Laboratory Workflow Workup Reaction Work-up & Purification Start 1. Combine Reactants (Chloroquinazoline, 3-Ethynylaniline, Solvent, Base/Acid) Reaction 2. Heat to Reflux (e.g., 4 hours) Start->Reaction Quench 3. Cool & Quench (e.g., add water) Reaction->Quench Extract 4. Extract Product (e.g., with Dichloromethane) Quench->Extract Dry 5. Dry Organic Layer (e.g., over Na2SO4) Extract->Dry Concentrate 6. Concentrate (Rotary Evaporation) Dry->Concentrate Purify 7. Purify (e.g., Column Chromatography or Recrystallization) Concentrate->Purify Purify->Workup

Caption: General workflow for the final coupling and purification.

Experimental Protocol (Isopropanol Method):

  • Prepare a solution of 3-ethynylaniline and pyridine in isopropanol (i-PrOH).

  • In a separate flask, dissolve the 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline in i-PrOH.

  • Add the quinazoline solution dropwise to the aniline solution under an argon atmosphere.

  • Heat the combined mixture to reflux (approx. 82 °C) and stir for 4 hours. An orange solid should precipitate.

  • Cool the reaction mixture, filter the solid, and wash with cold i-PrOH and then diethyl ether.

  • Dry the product under vacuum. To obtain the hydrochloride salt, the free base can be treated with HCl in a suitable solvent.[7]

Table 3: Reagents for Final SNAr Coupling

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline312.7520.3065.01.0
3-Ethynylaniline117.158.8075.01.15
Pyridine79.105.9075.01.15
Isopropanol (i-PrOH)60.10360 mL-Solvent

Note on 3-Ethynylaniline Synthesis: 3-Ethynylaniline is a commercially available reagent. Its synthesis is commonly achieved via a Sonogashira coupling of 3-iodoaniline with trimethylsilylacetylene, followed by a deprotection step to remove the silyl group.[10][11]

Conclusion

This application note provides a well-documented and scientifically grounded procedure for the synthesis of key Erlotinib intermediates. By understanding the rationale behind each step—from the cyclization chemistry forming the quinazoline core to the final nucleophilic substitution—researchers can confidently reproduce and scale these critical reactions. The provided protocols are based on established, high-yield methods from peer-reviewed literature, ensuring a reliable pathway for the production of this important anti-cancer therapeutic.

References

  • Mphahamele, M. J., et al. (2007). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 12(4), 806-815. [Link]

  • Ibrahim, N. W., et al. (2026). Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025. Journal of Pharmaceutical Sciences and Research. [Link]

  • Ibrahim, N. W., et al. (2026). Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin, 2(1), 119-122. [Link]

  • Jin, H., et al. (2024). Multistep continuous flow synthesis of Erlotinib. Chinese Chemical Letters, 35(4), 108721. [Link]

  • Al-Masoudi, N. A., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin. [Link]

  • Reddy, G. O., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39-46. [Link]

  • Ono Pharmaceutical Co., Ltd. (2010). Process for producing 6,7-bis (2-methoxyethoxy) quinazolin-4-one.
  • Al-Masoudi, N. A., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin. [Link]

  • Nguyen, T. H. L., et al. (2017). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Journal of Chemistry, 55(4), 488-491. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Esteve-Subirana, A., et al. (2011). Preparation process of erlotinib.
  • Martínez-Martínez, F. J., et al. (2017). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Boletín de la Sociedad Química de México, 11(3), 169-174. [Link]

  • Dash, A., et al. (2021). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Letters in Drug Design & Discovery, 18(1), 1-13. [Link]

  • Reddy, G. O., et al. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Xiamen AmoyChem Co., Ltd. (n.d.). 3-Ethynylaniline. AmoyChem. [Link]

  • The Organic Chemistry Tutor. (2021, October 11). Vilsmeier-Haack Reaction Mechanism. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-4-(2-ethoxyethoxy)aniline Hydrochloride

[1][2][3][4]

Case ID: PUR-3C4E-HCl Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: Intermediate for Tyrosine Kinase Inhibitors (e.g., Erlotinib analogs)[1][2][3]

Executive Summary

3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride is a critical aniline intermediate, often prone to oxidative degradation (browning) and occlusion of unreacted nitro-precursors.[1][2][4][3] Achieving pharmaceutical-grade purity (>98%) requires a purification strategy that exploits the differential solubility of the hydrochloride salt versus the free base and neutral impurities.

This guide moves beyond generic "recrystallization" and implements a Salt-Break-Recrystallization workflow. This method chemically filters impurities before the final crystal lattice is formed.[2][4]

Part 1: The "Salt-Break" Purification Protocol (Primary Workflow)

User Question: My crude solid is dark brown and sticky. Direct recrystallization yields a low recovery and poor color.[2][4][3] How do I fix this?

Scientist’s Response: Direct recrystallization of a dirty aniline salt often fails because impurities (oxidized azo-dimers and unreacted nitro compounds) are trapped within the crystal lattice or prevent crystallization entirely (the "oiling out" phenomenon).

You must perform a "Salt Break" (Acid-Base Extraction) to chemically separate the amine from non-basic impurities before reforming the clean salt.

Step-by-Step Protocol
  • Free Base Liberation:

    • Suspend the crude HCl salt in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL/g).[1][4]

    • Add 1M NaOH or Sat. NaHCO₃ slowly with vigorous stirring until the aqueous layer pH is >10.

    • Mechanism:[1][3][5][6][7][8] The salt converts to the lipophilic free base (aniline), dissolving into the organic layer. Inorganic salts remain in the water.[2][4]

  • The "Chemical Filter" (Extraction):

    • Separate the organic layer.[2][4][9][10][11]

    • Critical Wash: Wash the organic layer with Water (2x) and Brine (1x).[1][4]

    • Why? This removes trapped inorganic salts and water-soluble polar impurities.[1][2][4][3]

    • Dry over anhydrous Na₂SO₄ and filter.[1][2][4][3]

  • Controlled Salt Formation (The Purification Step):

    • Cool the dry organic solution (Free Base) to 0–5°C.

    • Slowly add 4M HCl in Dioxane or HCl in Isopropanol (1.05 equivalents).

    • Observation: A white to off-white precipitate should form immediately.[1][2][4][3]

    • Stir at 0°C for 30–60 minutes to maximize yield (Ostwald ripening).

    • Filter the solid and wash with cold Diethyl Ether or MTBE to remove surface-bound colored impurities.[1][2][4]

Part 2: Recrystallization Troubleshooting (Fine Polishing)

User Question: I have the salt, but it’s still slightly off-white (95% purity). Which solvent system should I use for final polishing?

Scientist’s Response: Aniline hydrochlorides typically exhibit high solubility in methanol/water and low solubility in ethers.[2][4][3] The goal is to find a system with a steep temperature-solubility curve.

Recommended Solvent Systems
SystemCompositionApplicationPros/Cons
System A (Preferred) Isopropanol (IPA) General PurificationPros: Moderate boiling point allows good thermal gradient.[1][2][4][3] Salts often crystallize well on cooling.Cons: Yield can be lower if volume is not minimized.[1][2][4][3]
System B (High Recovery) Ethanol + Ethyl Acetate High YieldProtocol: Dissolve in min.[1][2][4][3] hot Ethanol. Add hot EtOAc until turbid. Cool.Pros: Excellent antisolvent effect.Cons: Requires precise addition of EtOAc.[1][2][4][3]
System C (Polar Removal) Ethanol + Water (9:1) Removing SaltsPros: Water helps dissolve residual inorganic salts.Cons: Harder to dry; risk of hydrolysis if heated too long.[1][4]
The "Activated Carbon" Clarification

If the product remains colored (pink/brown) due to oxidation:

  • Dissolve the salt in boiling Ethanol (or your chosen solvent).[2][4][3][10]

  • Add Activated Carbon (5–10 wt% of mass).[1][2][4][3] Caution: Add to slightly cooled solution to prevent boil-over.

  • Reflux for 15 minutes.

  • Filter through a Celite pad while hot.

  • Cool the filtrate slowly to induce crystallization.[2][4][3][10][12][13]

Part 3: Visualizing the Logic

The following diagram illustrates the decision matrix for purifying this specific aniline derivative.

PurificationWorkflowStartCrude 3-Chloro-4-(2-ethoxyethoxy)aniline HClCheckColorVisual Inspection:Is it Dark Brown/Sticky?Start->CheckColorAcidBasePerform Acid-Base Extraction(The 'Salt Break')CheckColor->AcidBaseYes (High Impurity)RecrystDirect RecrystallizationCheckColor->RecrystNo (Light Color)FreeBaseIsolate Free Base in DCM/EtOAcAcidBase->FreeBaseReSaltRe-form Salt:Add HCl in IPA/Dioxane (0°C)FreeBase->ReSaltFinalPure White Solid(>98% HPLC)ReSalt->FinalSolventChoiceSelect Solvent:Isopropanol OR EtOH/EtOAcRecryst->SolventChoiceCarbonAdd Activated Carbon(If Colored)SolventChoice->CarbonOptionalSolventChoice->FinalCarbon->Final

Caption: Decision matrix for selecting between Acid-Base Extraction (for dirty crude) and Direct Recrystallization (for polishing).

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my product turn pink/red during drying?

  • Cause: Anilines are sensitive to air oxidation (auto-oxidation), forming quinoid impurities.[1][2][4][3]

  • Fix: Ensure the HCl salt is fully formed (excess acid stabilizes the amine).[4] Dry the solid in a vacuum oven at 40°C under a nitrogen bleed. Avoid prolonged exposure to light and air.[1][2][4][3]

Q2: The solid "oiled out" instead of crystallizing. What happened?

  • Cause: This usually happens if the solvent temperature is too high during antisolvent addition, or if the impurity profile is too high (lowering the melting point).

  • Fix: Re-heat the mixture until clear. Turn off the stirring and let it cool very slowly to room temperature without disturbance. If oiling persists, scratch the glass with a spatula or add a "seed crystal" of pure product.

Q3: Can I use water for recrystallization?

  • Analysis: While many HCl salts are soluble in water, the high boiling point makes drying difficult, and prolonged heating in water can lead to hydrolysis of the ethoxyethoxy ether chain (ether cleavage is rare but possible under acidic reflux).

  • Recommendation: Avoid pure water. Use Isopropanol or Ethanol as the primary solvent.[2][4]

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1][2][4][3] Purification of Aromatic Amines and their Salts. (General authoritative text on aniline purification).

  • Cohen, J. et al. "Synthesis and Purification of Erlotinib and its Intermediates."[2][4][3] Journal of Medicinal Chemistry. (Provides context on the stability of alkoxy-aniline intermediates).

  • BenchChem Technical Data. Recrystallization Solvents for Aniline Hydrochlorides. Available at: (General reference for solvent selection).[1][4][3]

  • Santa Cruz Biotechnology. 3-Chloro-4-ethoxyaniline hydrochloride Product Data. Available at: (Analogous compound properties).[1][4][3]

resolving solubility issues with 3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Compound: 3-Chloro-4-(2-ethoxyethoxy)aniline Hydrochloride CAS Registry Number: 153435-96-2 (Free Base Reference) / Proprietary Salt Form Document ID: TS-SOL-3C4E-HCl-v2.1

Executive Summary

This guide addresses solubility, stability, and handling challenges associated with This compound . This compound is a critical pharmacophore, structurally related to the "head" groups of EGFR inhibitors (e.g., Gefitinib/Erlotinib analogs).

Users most frequently encounter precipitation due to pH-dependent hydrolysis (reversion to the lipophilic free base) or the common ion effect in high-salt buffers. This guide provides mechanistic insights and validated protocols to resolve these issues.

Part 1: Physicochemical Profile & Solubility Data

The hydrochloride salt is an ionic species, but the lipophilic 3-chloro and ethoxyethoxy tails create a delicate solubility equilibrium.

Table 1: Solubility Matrix (at 25°C)

Solvent SystemSolubility RatingStatusApplication Notes
DMSO Excellent (>50 mg/mL)Recommended Ideal for stock solutions. Stable at -20°C.
Water (Deionized) Moderate (~10-20 mg/mL)Conditional Solution is acidic (pH ~3-4). Risk of hydrolysis if diluted into neutral buffers.
Ethanol / Methanol Good (>30 mg/mL)Recommended Good for synthesis or intermediate dilution.
PBS (pH 7.4) Poor (<0.1 mg/mL) Incompatible Precipitates immediately. The salt converts to the insoluble free base at neutral pH.
0.1 M HCl Good (>20 mg/mL)Recommended Maintains the protonated salt form.
Ethyl Acetate PoorIncompatibleThe salt is insoluble; the free base is soluble.

Part 2: The Mechanics of Insolubility (Root Cause Analysis)

To solve the problem, you must understand why the compound precipitates.

The pH Trap (pKa Shift)

Anilines are weak bases. The pKa of the conjugate acid of a chloro-aniline is typically 3.5 – 4.0 .

  • At pH < 3.0: The nitrogen is fully protonated (

    
    ). The compound is ionic and water-soluble.
    
  • At pH > 4.5: The equilibrium shifts toward the uncharged free base (

    
    ).
    
  • The Failure Point: When you add a water stock (pH ~3) to a cell culture media or PBS (pH 7.4), the pH jumps above the pKa. The proton is lost, and the lipophilic free base crashes out of solution.

The Common Ion Effect

If you attempt to dissolve the HCl salt in a buffer containing high chloride concentrations (like saline or KCl-based buffers), the excess


 ions push the equilibrium back toward the solid precipitate, reducing solubility.

Part 3: Troubleshooting & FAQs

Scenario A: Biological Assays

Q: "I added my aqueous stock to the cell media, and it turned cloudy immediately. Why?" A: You triggered the "pH Trap." The buffering capacity of your media neutralized the HCl salt, forcing it into the insoluble free base form.

Protocol: The "DMSO-Push" Method Do not use aqueous stocks for neutral buffers.

  • Make Stock: Dissolve the compound in 100% DMSO at 1000x the final concentration (e.g., 10 mM).

  • Intermediate Step (Optional): If the jump to media causes precipitation, dilute 1:10 into ethanol first.

  • Final Addition: Spike the DMSO stock directly into the vortexing media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Scenario B: Synthesis & Purification

Q: "I am trying to recrystallize the salt, but it 'oils out' instead of forming crystals." A: Oiling out occurs when the compound separates as a liquid phase before it can organize into a crystal lattice, often due to impurities or cooling too quickly.[1][2][3][4][5][6][7]

Protocol: Anti-Solvent Recrystallization

  • Dissolve: Dissolve the crude solid in the minimum amount of hot Isopropanol (IPA) or Ethanol .

  • Seed: If available, add a tiny crystal of pure product.

  • Cloud Point: Add Diethyl Ether or Heptane dropwise until the solution turns slightly turbid.

  • Clarify: Add 1-2 drops of alcohol to make it clear again.

  • Slow Cool: Wrap the flask in foil/towel and let it cool to room temperature undisturbed. Then move to 4°C.

Scenario C: Stability

Q: "The white powder has turned pink/brown. Is it still good?" A: Anilines are oxidation-prone. The color change indicates the formation of quinone-imine impurities.

  • Light Pink: Likely >98% pure.[8] Usable for most applications.

  • Dark Brown/Black: Significant degradation.[9] Purify immediately (see Recrystallization above) or discard.

  • Prevention: Store at -20°C, desiccated, and protected from light.

Part 4: Decision Logic & Workflows (Visualized)

Figure 1: Solubility Troubleshooting Decision Tree

Caption: Logical workflow to determine the correct solvent system based on application and pH constraints.

SolubilityLogic Start Start: Select Solvent AppType What is the Application? Start->AppType BioAssay Biological Assay (pH 7.4) AppType->BioAssay Synthesis Synthesis / Purification AppType->Synthesis DMSORoute Use DMSO Stock BioAssay->DMSORoute Recommended AqRoute Use Aqueous Stock? BioAssay->AqRoute Avoid SaltCheck Is it the HCl Salt? Synthesis->SaltCheck Precip PRECIPITATION RISK (Free Base Formation) AqRoute->Precip pH > pKa (4.0) Polars Polar Solvents (MeOH, EtOH, Water) NonPolars Non-Polar Solvents (Hexane, Ether, DCM) SaltCheck->Polars Yes (Soluble) SaltCheck->NonPolars No (Insoluble)

Figure 2: Recrystallization Workflow (Avoiding "Oiling Out")

Caption: Step-by-step protocol for purifying the hydrochloride salt using the anti-solvent method.

Recryst Step1 1. Dissolve (Hot IPA/EtOH) Step2 2. Add Anti-Solvent (Ether/Heptane) Until Turbid Step1->Step2 Step3 3. Re-Clarify (Add 1 drop Alcohol) Step2->Step3 Step4 4. Slow Cool (Room Temp -> 4°C) Step3->Step4 Step5 5. Filter & Wash (Cold Ether) Step4->Step5

References

  • Synthesis of Erlotinib Derivatives

    • Title: Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole.[7]

    • Source: Frontiers in Chemistry (2018).
    • Relevance: details the handling of the 4-chloro-quinazoline and aniline intermedi
    • URL:[Link]

  • General Aniline Salt Properties

    • Title: Aniline hydrochloride Properties & Safety Data.[4]

    • Source: U.S. Environmental Protection Agency (EPA) CompTox Dashboard.
    • Relevance: Provides baseline pKa and solubility d
    • URL:[Link]

  • Purification Protocols

    • Title: Purification of Aniline and Derivatives.[1][2][3][4]

    • Source: Organic Syntheses / BenchChem Technical Notes.
    • Relevance: Validates the use of recrystallization and activated carbon for removing oxidation impurities

Sources

Technical Support Center: 3-Chloro-4-(2-ethoxyethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability, Degradation Mechanisms, and Handling Protocols

Case ID: T-3C4E-HCl-001 Status: Active Guide Applicable For: API Process Development (Erlotinib Intermediates), Quality Control, Organic Synthesis.[1]

Executive Summary

3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride is a critical intermediate, primarily utilized in the synthesis of EGFR inhibitors like Erlotinib .[1] As an electron-rich aniline derivative in salt form, it presents a dichotomy of stability: the hydrochloride salt protects the amine from rapid oxidation at ambient temperatures, but introduces susceptibility to dehydrochlorination and hydrolysis at elevated temperatures.[1]

This guide addresses the three most common failure modes reported by process chemists:

  • Discoloration (Greying/Browning): Oxidative degradation due to improper storage or drying.[1]

  • Inconsistent Melting Point: Hygroscopic water absorption masking the true endotherm.

  • Corrosion of Equipment: Off-gassing of HCl during high-temperature drying.

Module 1: Thermal Profile & Characterization

Stability Data Overview

The following data represents the expected thermal behavior for high-purity (>98%) material. Note: Exact values may shift based on residual solvent content.

ParameterSpecification / BehaviorCritical Risk Threshold
Melting Point (DSC) 195°C – 205°C (Decomposition often accompanies melting)>200°C : Rapid charring/tar formation.[1]
Drying Limit 60°C – 80°C (under vacuum)>100°C : Onset of HCl dissociation.[1]
Hygroscopicity Moderate to High>60% RH : Caking and hydrolysis risk.
Appearance White to Off-white Crystalline SolidGrey/Green/Brown : Indicates oxidation (Quinone imine formation).[1]
Degradation Mechanism Visualization

The thermal decay of this molecule is not a single event but a cascade. Understanding this pathway is essential for troubleshooting.

Decomposition Salt Aniline HCl Salt (Stable Solid) Heat Heat (>100°C) / Vacuum Salt->Heat FreeBase Free Base Aniline (Oily/Low MP Solid) Heat->FreeBase Dissociation HCl HCl Gas Release (Corrosive) Heat->HCl Oxidation Oxidation (Air) FreeBase->Oxidation High Reactivity Impurities Quinone Imines / Azo Dimers (Color) Oxidation->Impurities Polymerization

Figure 1: Thermal degradation pathway showing the transition from stable salt to reactive free base and subsequent oxidation.[1]

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My sample turned grey/brown during oven drying."

Diagnosis: Oxidative degradation triggered by dehydrochlorination . Mechanism: You likely exceeded 90°C or dried without vacuum. At high temperatures, the HCl salt dissociates.[1] The resulting "free base" aniline is extremely electron-rich (due to the ethoxyethoxy ether group) and oxidizes rapidly in air to form colored diazo or quinone species.[1] Corrective Action:

  • Immediate: Recrystallize from Ethanol/Isopropanol to remove colored impurities.

  • Prevention: Limit drying temperature to 60°C max. Always use a vacuum oven with a nitrogen bleed.[1]

Issue 2: "The melting point is broad and lower than literature (e.g., 185-190°C)."

Diagnosis: Hygroscopic water retention or residual solvent.[1] Mechanism: The ether chain (ethoxyethoxy) acts as a "sponge" for moisture.[1] Water trapped in the lattice depresses the melting point (colligative property) and can induce partial hydrolysis of the salt.[1] Corrective Action:

  • Protocol: Run a TGA (Thermogravimetric Analysis). If you see 1-3% weight loss before 120°C, it is water/solvent.[1]

  • Fix: Dry at 50°C under high vacuum (<10 mbar) for 12 hours.

Issue 3: "We detect corrosion in our stainless steel dryer."

Diagnosis: Thermal dissociation of HCl. Mechanism: Even below the melting point, prolonged heating >80°C drives the equilibrium:



The released HCl gas pits stainless steel, especially if moisture is present.[1]
Corrective Action: 
  • Equipment: Use glass-lined or Hastelloy equipment for scale-up drying.[1]

  • Scrubbing: Ensure vacuum lines are trapped with a caustic scrubber (NaOH) to neutralize off-gassed HCl.[1]

Module 3: Experimental Protocols

Protocol: Safe Drying Optimization (Self-Validating)

Objective: Determine the maximum safe drying temperature for your specific batch.[1]

Prerequisites: TGA Instrument, Nitrogen supply.[1]

  • Baseline Scan: Load ~10mg sample. Ramp from 25°C to 300°C at 10°C/min under

    
    .[1]
    
  • Identify Onset: Locate the temperature of the second weight loss event (The first is water/solvent; the second is HCl loss/decomposition).[1] Let's call this

    
    .[1]
    
  • Isothermal Validation:

    • Set TGA to Isothermal mode at (

      
      ).[1]
      
    • Hold for 120 minutes.

    • Pass Criteria: Weight loss < 0.5% over 2 hours (excluding initial solvent loss).

  • Production Setting: Set oven temperature to the validated Isothermal temperature.

Protocol: Recrystallization (Recovery of Oxidized Material)

Use this if your material has darkened.[1]

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol (95%) or Isopropanol .[1]

  • Filtration: If the solution is dark, treat with Activated Carbon (5 wt%) for 30 mins at 50°C, then filter hot through Celite.

  • Crystallization: Allow filtrate to cool slowly to Room Temperature, then chill to 0-5°C.

  • Isolation: Filter the white needles/plates. Wash with cold MTBE (Methyl tert-butyl ether) to remove surface mother liquor.[1]

  • Drying: Dry per Protocol 3.1.

Module 4: Process Logic & Workflow

The following decision tree helps operators decide how to handle a batch based on visual and analytical inputs.

Workflow Start Batch Inspection ColorCheck Is Color White/Off-White? Start->ColorCheck MoistureCheck LOD / KF < 0.5%? ColorCheck->MoistureCheck Yes Recryst Perform Recrystallization (Protocol 3.2) ColorCheck->Recryst No (Grey/Brown) DryGentle Vacuum Dry @ 40-50°C MoistureCheck->DryGentle No (Wet) QC Release to Synthesis (Erlotinib Step) MoistureCheck->QC Yes (Dry) Recryst->MoistureCheck DryGentle->MoistureCheck

Figure 2: Quality control workflow for handling the intermediate prior to use.[1]

FAQ: Frequently Asked Questions

Q: Can I store this intermediate in solution? A: Not recommended for long periods. In solution (especially protic solvents like methanol), the equilibrium between the salt and free base is more fluid, increasing oxidation risk.[1] Store as a dry solid under Argon/Nitrogen in amber vials.

Q: Is the "ethoxyethoxy" chain sensitive to peroxides? A: Yes. Like all ethers, the side chain can form peroxides upon long-term exposure to air.[1] However, the immediate risk is the aniline oxidation.[1] If storing >6 months, test for peroxides before use to prevent explosion risks during heating.[1]

Q: Why use the HCl salt instead of the Free Base? A: The Free Base is an oil or low-melting solid that oxidizes within hours. The HCl salt stabilizes the amine electron pair, raising the melting point and significantly slowing oxidation, making it handleable in solid form.[1]

References

  • Synthesis of Erlotinib Hydrochloride. National Institutes of Health (NIH) / PMC.[1] Describes the usage of the aniline intermediate and standard workup conditions.

  • Safety Data Sheet: 3-Chloro-4-(2-ethoxyethoxy)aniline. Thermo Fisher Scientific. Provides hazard identification and basic physical properties.[2][3][4][5]

  • Thermal Degradation of Aniline Hydrochloride Salts. BenchChem Technical Support. General mechanisms for aniline salt stability and drying protocols.

  • Erlotinib Intermediate Synthesis Patents. Google Patents. Detailed examples of reaction conditions and isolation of the ethoxyethoxy aniline derivative.

Sources

Technical Support Center: Optimizing Reaction Time for 3-Chloro-4-(2-ethoxyethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-Chloro-4-(2-ethoxyethoxy)aniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency of their synthetic routes. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causal relationships behind experimental choices. This resource combines field-proven insights with established chemical principles to help you troubleshoot common issues and significantly reduce reaction times.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis of substituted anilines.

Q1: What are the primary synthetic routes to 3-Chloro-4-(2-ethoxyethoxy)aniline?

There are two predominant and industrially relevant pathways for synthesizing this molecule. The choice between them often depends on the availability of starting materials and the specific challenges encountered in the lab.

  • O-Alkylation of 3-Chloro-4-aminophenol: This route involves a nucleophilic aromatic substitution (SNAr) type reaction, specifically a Williamson ether synthesis. 3-Chloro-4-aminophenol is treated with an alkylating agent like 2-ethoxyethyl halide in the presence of a base. This method is direct but requires careful control to avoid side reactions.

  • Reduction of a Nitro Precursor: This approach begins with 2-Chloro-4-(2-ethoxyethoxy)-1-nitrobenzene. The nitro group is then reduced to an amine, most commonly via catalytic hydrogenation.[1][2] This route is often cleaner and higher yielding if the nitro precursor is readily available, but it introduces its own set of challenges, such as potential dehalogenation.[1][3]

Q2: My reaction is extremely slow or has stalled. What are the first parameters I should investigate?

For any slow reaction, the primary variables to assess are Temperature, Concentration, and Catalysis/Activation .

  • Temperature: Many organic reactions, particularly SNAr, benefit from increased temperature to overcome the activation energy barrier.[4] Incrementally increasing the heat while monitoring the reaction by TLC or HPLC is the first logical step.

  • Catalyst/Base Activity: If using a catalyst (for hydrogenation) or a base (for alkylation), its activity is paramount. Catalysts can be poisoned by impurities, and bases can degrade with improper storage.[4][5] Using a fresh batch of catalyst or a newly opened container of a strong base can often resolve the issue.

  • Solvent Choice: The solvent plays a critical, non-passive role in reaction kinetics.[6] For O-alkylation, a polar aprotic solvent (e.g., DMF, DMSO) is generally preferred as it solvates the counter-ion of the base without hydrogen-bonding to and deactivating the nucleophile.[4][6] For hydrogenation, the solvent must be able to dissolve the substrate and not interfere with the catalyst.

Q3: My crude product is a dark oil or solid. What causes this discoloration and how can I prevent it?

Aniline derivatives are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities.[5] This is often the source of dark brown or black coloration.

  • Prevention: Running reactions under an inert atmosphere (Nitrogen or Argon) can significantly mitigate this issue. Degassing the solvent before use is also a recommended practice.[5]

  • Remediation: If the crude product is already discolored, a treatment with activated carbon can often remove the colored impurities.[7] Subsequent purification by flash column chromatography is also highly effective.[7]

Section 2: Troubleshooting Guides for Reaction Time Optimization

This section provides a structured approach to diagnosing and solving specific issues that impede reaction efficiency.

Observed Issue Potential Cause Recommended Corrective Action & Scientific Rationale
Slow or Stalled O-Alkylation 1. Inappropriate Base: The chosen base may not be strong enough to sufficiently deprotonate the phenolic hydroxyl group.Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH). Rationale: The rate of a Williamson ether synthesis is dependent on the concentration of the alkoxide. A stronger base will shift the equilibrium further towards the deprotonated, more nucleophilic phenoxide, thereby increasing the reaction rate.[1]
2. Protic Solvent Interference: Solvents like ethanol or water can form hydrogen bonds with the aniline nucleophile, stabilizing it and reducing its reactivity.[6]Solution: Change the solvent to a polar aprotic medium like DMF or DMSO. Rationale: These solvents do not have acidic protons and will not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive, which accelerates the rate of SNAr reactions.[4][6]
3. N-Alkylation Competition: The amino group can also be alkylated, consuming reagents and leading to a complex product mixture.Solution: Protect the amino group as an amide before alkylation, followed by deprotection. Alternatively, use a milder base (K₂CO₃) and lower temperatures to favor O-alkylation of the more acidic phenol.[1] Rationale: Protecting the amine removes it as a competing nucleophile. Using milder conditions exploits the pKa difference between the phenol and the amine.
Slow or Incomplete Nitro Reduction 1. Catalyst Deactivation: The catalyst (e.g., Pt/C, Pd/C) may be poisoned by sulfur or other impurities, or may have lost activity from previous use.[5]Solution: Use a fresh batch of high-purity catalyst. Ensure all reagents and solvents are free from potential poisons. Rationale: Catalytic hydrogenation relies on active sites on the metal surface. Poisoning irreversibly blocks these sites, halting the reaction.
2. Insufficient Hydrogen Pressure: The concentration of dissolved hydrogen may be the rate-limiting factor.Solution: Increase the hydrogen pressure (within the safety limits of your equipment). Rationale: According to reaction kinetics, increasing the concentration of a reactant (in this case, H₂) will increase the reaction rate, provided it is part of the rate-determining step.[8]
3. Poor Mass Transfer: In a heterogeneous catalysis system, inefficient stirring can prevent the substrate from reaching the catalyst surface.[5]Solution: Increase the stirring rate to ensure the catalyst is well-suspended and the reaction mixture is homogeneous. Rationale: The reaction occurs at the gas-liquid-solid interface. Vigorous stirring maximizes this interfacial area, improving mass transfer and accelerating the reaction.
Significant Dehalogenation Side Reaction 1. Overly Active Catalyst/Conditions: Some catalysts (like Palladium) are highly active for hydrodehalogenation, especially at elevated temperatures and pressures.[1][3]Solution: Switch to a less aggressive catalyst, such as platinum on carbon (Pt/C), potentially modified with additives to suppress dehalogenation.[8] Reduce the reaction temperature and pressure. Rationale: Different catalysts have varying selectivities. Platinum is often more selective for nitro group reduction in the presence of aryl chlorides. Milder conditions provide less energy for the undesired dehalogenation pathway.
2. Prolonged Reaction Time: Leaving the reaction to run long after the starting material is consumed increases the likelihood of side reactions.Solution: Monitor the reaction closely by TLC or HPLC and stop the reaction immediately upon completion. Rationale: The desired reduction is often faster than the dehalogenation. Once the primary substrate is gone, the catalyst will begin to work on the product, cleaving the C-Cl bond.

Section 3: Visualized Workflows and Logic

To better illustrate the synthetic strategies and troubleshooting logic, the following diagrams have been created.

Synthesis_Workflow cluster_0 Synthetic Pathways Start Target: 3-Chloro-4-(2-ethoxyethoxy)aniline SM1 Starting Material: 3-Chloro-4-aminophenol Step1 O-Alkylation (Williamson Ether Synthesis) SM1->Step1 Base, Alkyl Halide Step1->Start SM2 Starting Material: 2-Chloro-4-(2-ethoxyethoxy) -1-nitrobenzene Step2 Nitro Group Reduction (Catalytic Hydrogenation) SM2->Step2 H₂, Catalyst Step2->Start

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting_Nitro_Reduction Start Problem: Slow or Incomplete Nitro Reduction Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Check_Pressure Is H₂ pressure sufficient? Check_Catalyst->Check_Pressure Yes Sol_Catalyst Action: Use fresh catalyst. Ensure pure reagents. Check_Catalyst->Sol_Catalyst No Check_Mixing Is stirring vigorous? Check_Pressure->Check_Mixing Yes Sol_Pressure Action: Increase H₂ pressure. Check_Pressure->Sol_Pressure No Sol_Mixing Action: Increase stir rate. Check_Mixing->Sol_Mixing No End Reaction Optimized Check_Mixing->End Yes Sol_Catalyst->End Sol_Pressure->End Sol_Mixing->End

Caption: Decision tree for troubleshooting slow nitro group reduction.

Section 4: Key Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should adapt them based on their specific equipment and observations.

Protocol 1: O-Alkylation of 3-Chloro-4-aminophenol

This protocol is designed to favor O-alkylation while minimizing common side reactions.

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 3-Chloro-4-aminophenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution with respect to the aminophenol.

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes.

  • Alkylating Agent Addition: Slowly add 1-bromo-2-ethoxyethane (1.1 eq) to the stirring mixture at room temperature via a syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C. The reaction time can be optimized by monitoring the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). A typical reaction time is 6-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a brine wash to aid in breaking emulsions and removing residual water.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-Chloro-4-(2-ethoxyethoxy)aniline.

Protocol 2: Catalytic Hydrogenation of 2-Chloro-4-(2-ethoxyethoxy)-1-nitrobenzene

This protocol emphasizes conditions that promote chemoselectivity and reduce the risk of dehalogenation.

  • Catalyst Loading: To a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker), carefully add 5% Platinum on Carbon (Pt/C) catalyst (1-2 mol%). The catalyst should be handled in a way that minimizes exposure to air.

  • Substrate and Solvent: Add the 2-Chloro-4-(2-ethoxyethoxy)-1-nitrobenzene (1.0 eq) followed by a solvent such as ethanol or ethyl acetate.

  • Vessel Sealing and Purging: Seal the vessel securely. Purge the vessel multiple times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction Conditions: Pressurize the vessel with hydrogen to 50-60 psi. Begin vigorous stirring and heat the reaction to 40-50 °C.[9] The reduction of a nitro group is typically exothermic, so initial cooling may be required.[8]

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases. This can be confirmed by TLC or HPLC analysis of an aliquot.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with the reaction solvent. Caution: The catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely and handle it with care.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3-Chloro-4-(2-ethoxyethoxy)aniline, which can be further purified if necessary.

References

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Available at: [Link]

  • Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Science Publishing. Available at: [Link]

  • Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution. NPTEL. Available at: [Link]

  • 3-CHLOROANILINE. Ataman Kimya. Available at: [Link]

  • How can p-chloroaniline be synthesized from aniline? Chegg.com. Available at: [Link]

  • Kinetics of Reactions of Aniline and n-Butylamine with 2,4-Dinitrofluorobenzene. Search for Evidence of Catalysis by Bases. ACS Publications. Available at: [Link]

  • 24.8: Reactions of Arylamines. Chemistry LibreTexts. Available at: [Link]

  • N- [ 3-chloro-4- (1,1, 2-trifluoro-2-trifluoromethoxy-ethyl) -phenyl ] -2, 6-difluoro-benzamidine, preparation method and application.Google Patents.
  • Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate. Available at: [Link]

  • 3-chloro-4-ethoxy-N-(2-methylpentyl)aniline. PubChem. Available at: [Link]

  • Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • N-ETHYL-p-CHLOROANILINE. Organic Syntheses Procedure. Available at: [Link]

  • The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. MDPI. Available at: [Link]

  • Enhancing the Performance of Alkoxy and Aminocarbonylation Reactions of Aryl halides Using the Fe3O4@APPA-Pd(II) Heterogeneous Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

  • EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy. YouTube. Available at: [Link]

  • Reactions and pharmaceutical applications of aniline. Slideshare. Available at: [Link]

  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline.Google Patents.
  • 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. PubChem. Available at: [Link]

  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. Available at: [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 3-Chloro-4-(2-ethoxyethoxy)aniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Context

You are likely working with 3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride (CAS: 333986-53-1 or related free base), a critical intermediate often used in the synthesis of EGFR inhibitors like Erlotinib (Tarceva) .

Low purity in this intermediate is rarely a single-variable problem. It is typically a convergence of three specific failure modes:

  • Hydro-dehalogenation: Loss of the chlorine atom during the nitro-reduction step.

  • Solvent Entrapment: Inability to fully remove 2-ethoxyethanol (Cellosolve), which has a high boiling point (

    
    ) and forms persistent solvates.
    
  • Oxidative Instability: The electron-rich aniline core is prone to rapid oxidation (browning/pinking) if the HCl salt stoichiometry is off-target.

The following guide breaks down these issues with root-cause analysis and validated remediation protocols.

Impurity Profile & Root Cause Analysis

Before attempting remediation, match your analytical data (HPLC/LC-MS) to this impurity profile.

Retention Time (Rel.)Impurity NameMass Shift (

)
Root Cause
0.85 RRT Des-Chloro Impurity

Da
Over-active hydrogenation catalyst (Pd/C) caused hydrogenolysis of the Ar-Cl bond.
1.10 RRT Azoxy Dimer

Incomplete reduction of the nitro precursor; coupling of hydroxylamine intermediate with nitroso intermediate.
Solvent Peak 2-Ethoxyethanol N/A (GC)Inadequate aqueous workup; solvent H-bonding to the aniline amine.
0.90 RRT Phenolic Impurity

Da
Hydrolysis of the ethoxyethoxy chain or displacement of halide by

during the

step.

Module 1: The "Des-Chloro" Nightmare (Reduction Phase)

The Issue: The chlorine atom at the 3-position is activated by the electron-donating alkoxy group at the 4-position, making it highly susceptible to removal during catalytic hydrogenation.

Mechanism of Failure

Standard 10% Pd/C is often too active. It facilitates oxidative addition into the


 bond, replacing chlorine with hydrogen.


Remediation Protocol: The "Platinum Switch" or "Iron Path"

Option A: Catalytic Hydrogenation (Cleaner, but requires tuning)

  • Change Catalyst: Switch from Pd/C to Pt/C (Sulfided) or 5% Pt/C . Platinum is significantly less active toward aryl chlorides than palladium.

  • Add Poison: If you must use Pd/C, add 0.5 eq. of Thiourea or use a commercially available "poisoned" catalyst (e.g., Pd/C-ethylenediamine complex) to inhibit the active sites responsible for dehalogenation.

  • Pressure Control: Do not exceed 1–2 bar

    
    . High pressure favors dehalogenation.
    

Option B: Chemical Reduction (Robust, 100% Selectivity) If the des-chloro impurity persists >0.5%, abandon hydrogenation for a classical Béchamp or Fe/Acid reduction. This method is chemically incapable of breaking the Ar-Cl bond.

Protocol (Fe/Acetic Acid):

  • Suspend 3-chloro-4-(2-ethoxyethoxy)nitrobenzene (1.0 eq) in Ethanol/Water (3:1).

  • Add Iron Powder (3.0 eq) and Ammonium Chloride (0.5 eq) (or catalytic Acetic Acid).

  • Heat to reflux (

    
    ) for 2–4 hours.
    
  • Monitor: TLC or HPLC should show disappearance of nitro starting material.

  • Workup: Filter hot through Celite to remove iron sludge. Basify filtrate with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     to pH 8–9. Extract with Ethyl Acetate.[1][2][3]
    

Module 2: The "Sticky Solvent" Trap

The Issue: The precursor synthesis involves nucleophilic substitution using 2-ethoxyethanol. This solvent is miscible with water but also lipophilic enough to drag into organic layers, and it hydrogen-bonds strongly to the aniline product.

Remediation Protocol: The "Salting Out" Wash

Simple water washes often fail to remove residual 2-ethoxyethanol due to the "salting in" effect of the aniline.

  • Dissolution: Dissolve the crude free base aniline in Isopropyl Acetate (IPAc) or MTBE . (Avoid Dichloromethane; it holds onto ethoxyethanol).

  • The Wash: Wash the organic layer 3x with 5% Lithium Chloride (LiCl) solution.

    • Why? LiCl increases the ionic strength of the aqueous phase, forcing the organic 2-ethoxyethanol out of the organic layer and into the aqueous phase (breaking the solvate) without salting out the product.

  • Final Polish: Dry over

    
     and evaporate. If GC still shows solvent, perform azeotropic distillation with Heptane .
    

Module 3: Salt Formation & Stability

The Issue: The free base aniline oxidizes rapidly in air, turning from off-white to purple/brown. The HCl salt stabilizes it, but excess HCl can induce hygroscopicity.

Protocol: Anhydrous Salt Formation

Do not use aqueous HCl. Water inclusion leads to a sticky, hygroscopic solid.

  • Solvent: Dissolve the purified free base in Anhydrous Ethanol or Isopropanol (IPA) (5 volumes).

  • Acid Addition: Cool to

    
    . Slowly add 1.05 eq of HCl in Dioxane (4M)  or HCl in IPA .
    
    • Critical: Do not exceed 1.1 eq of HCl. Excess acid trapped in the lattice attracts atmospheric moisture.

  • Crystallization: If precipitate does not form immediately, add MTBE or Heptane dropwise as an anti-solvent until turbidity persists.

  • Isolation: Filter under

    
     atmosphere. Wash the cake with cold MTBE.
    
  • Drying: Vacuum oven at

    
     for 12 hours.
    

Visual Troubleshooting Logic

Diagram 1: Impurity Origin Map

This flowchart traces where specific impurities enter your workflow, allowing you to isolate the problematic step.

ImpurityMap Start Starting Material (3-Cl-4-F-Nitrobenzene) Step1 Step 1: SnAr Alkylation (w/ 2-Ethoxyethanol) Start->Step1 Step2 Step 2: Nitro Reduction Step1->Step2 Impurity1 Impurity: Phenols (Hydrolysis) Step1->Impurity1 Water present or High Temp Impurity2 Impurity: Residual Solvent (2-Ethoxyethanol) Step1->Impurity2 Poor Workup Step3 Step 3: HCl Salt Formation Step2->Step3 Impurity3 Impurity: Des-Chloro (Over-reduction) Step2->Impurity3 Pd/C used High H2 Pressure Impurity4 Impurity: Azoxy Dimers (Incomplete Red.) Step2->Impurity4 Catalyst Poisoning Low Temp Impurity5 Issue: Hygroscopicity (Pink/Sticky Solid) Step3->Impurity5 Excess HCl Water present

Caption: Flowchart identifying the genesis of critical impurities at each synthetic stage.

Diagram 2: Reduction Strategy Decision Tree

Use this logic gate to select the correct reduction method based on your available equipment and impurity tolerance.

ReductionLogic Start Start: Nitro Reduction MethodA Method A: Pd/C (Standard) Start->MethodA Check1 Is Des-Chloro > 0.1%? MethodB Method B: Pt/C (Sulfided) (Selective) Check1->MethodB Yes (Moderate) MethodC Method C: Fe / Acid (Chemical) Check1->MethodC Yes (Severe) Proceed to Salt Proceed to Salt Check1->Proceed to Salt No MethodA->Check1 Check Purity Check Purity MethodB->Check Purity MethodC->Check Purity

Caption: Decision matrix for selecting the optimal reduction pathway to minimize dechlorination.

Frequently Asked Questions (FAQ)

Q: My product is turning pink/brown on the filter funnel. Why? A: This is oxidation of the free aniline. Ensure you are filtering under a nitrogen blanket. If the salt is already formed, wash with degassed solvent. The color is often superficial; a recrystallization from IPA/Charcoal can remove the colored impurities.

Q: Can I use Raney Nickel for the reduction? A: Avoid it. Raney Nickel is notorious for desulfurization and dehalogenation. While it can work under strictly controlled conditions, it introduces a high risk of removing the chlorine atom compared to Platinum or Iron methods.

Q: The melting point is lower than the literature value (


). 
A:  This usually indicates residual solvent (2-ethoxyethanol) or excess HCl. Perform a Proton NMR (

-NMR) in DMSO-

. Look for the characteristic triplet/quartet of the ethoxy group. If the integration is high, the solvent is trapped in the lattice. Recrystallize from Ethanol/MTBE.

Q: Why is 2-ethoxyethanol used if it's so hard to remove? A: It acts as both the reagent and the solvent in the initial


 step, driving the reaction to completion via mass action. To avoid it, you can use the alkoxide salt of 2-ethoxyethanol in a different solvent (like THF), but this often requires more complex reagent preparation.

References

  • Preparation of Erlotinib Hydrochloride. World Intellectual Property Organization (WO). Patent WO2001034574. (Describes the synthesis of the quinazoline core using this specific aniline intermediate). Link

  • Reductive Dechlorination of Toxic Chlorocarbons. University of Kentucky Knowledge. (Provides mechanistic insight into metal-catalyzed hydro-dechlorination of chloro-aromatics). Link

  • Synthesis of Erlotinib and Analysis of Impurities. SciELO. (Details specific impurity profiles for Erlotinib intermediates, including the des-chloro variants). Link

  • Catalytic Hydrogenation of Halonitrobenzene Compounds. Google Patents. US Patent 3148217A.[4] (Foundational protocols for preventing dehalogenation during nitro reduction). Link

Sources

Validation & Comparative

Technical Guide: H-NMR Spectrum Analysis of 3-Chloro-4-(2-ethoxyethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride is a critical intermediate in the synthesis of EGFR inhibitors, most notably Erlotinib (Tarceva) . In drug development, the conversion of the nitro-precursor to this aniline derivative is a key quality gate.

This guide provides a comparative spectral analysis of the Hydrochloride Salt (the target isolated product) versus its Free Base form and common Nitro impurities . It establishes a self-validating protocol for researchers to confirm identity, assess salt formation completeness, and detect incomplete reduction during synthesis.

Structural & Spectral Logic

The molecule consists of three distinct magnetic environments. Understanding these is prerequisite to interpreting the spectrum.

The 3-Zone Assignment Strategy
  • The Aromatic Core (ABX System): The 3-chloro and 4-alkoxy substituents create an asymmetric trisubstituted benzene ring.

  • The Aliphatic Tail (PEG-like): The 2-ethoxyethoxy chain provides a distinct "fingerprint" of triplets and quartets that validates the ether linkage.

  • The Exchangeable Head (Ammonium): The critical indicator of salt formation.

Graphviz Diagram: Spectral Assignment Logic

The following diagram maps the structural moieties to their expected chemical shift zones.

G cluster_0 Molecular Structure cluster_1 H-NMR Signals (DMSO-d6) NH3 Ammonium Head (-NH3+ Cl-) Sig_NH Broad Singlet 9.5 - 10.5 ppm (3H) NH3->Sig_NH Deshielded by + charge Ring Aromatic Core (3-Cl, 4-OR) Sig_Ar Multiplets (ABX) 6.8 - 7.5 ppm (3H) Ring->Sig_Ar Substituent effects Chain Ethoxyethoxy Tail (-O-CH2-CH2-O-Et) Sig_Ali Triplets/Quartets 1.1 - 4.2 ppm (9H) Chain->Sig_Ali Ether environment QC_Check QC Decision Point: Is NH3+ visible? Sig_NH->QC_Check Validates Salt Form

Caption: Logical mapping of structural fragments to H-NMR chemical shift zones in DMSO-d6.

Comparative Analysis: Product vs. Alternatives

In a synthesis context, you are rarely analyzing the pure compound in isolation. You are comparing it against its precursor (Impurity) or its non-salt form (Alternative).

Scenario A: The Target Product (HCl Salt)
  • Solvent: DMSO-d6 (Required to observe ammonium protons).[1]

  • Key Feature: The amine protons appear as a broad hump downfield (~10 ppm). The aromatic protons are shifted downfield relative to the free base due to the electron-withdrawing nature of the ammonium group.

Scenario B: The Alternative (Free Base)
  • Context: Often generated during workup or extraction.

  • Key Feature: The amine protons appear as a broad singlet upfield (~3.5–5.0 ppm). The aromatic protons ortho to the nitrogen are significantly shielded (shifted upfield) because the free amine is a strong electron donor.

Scenario C: The Impurity (Nitro Precursor)
  • Context: Incomplete reduction of 3-chloro-4-(2-ethoxyethoxy)nitrobenzene.

  • Key Feature: Total absence of amine/ammonium signals. Aromatic protons are heavily deshielded (shifted downfield to ~8.0+ ppm) due to the strong electron-withdrawing nitro group.

Comparative Data Table (DMSO-d6)
Proton AssignmentHCl Salt (Target)

(ppm)
Free Base (Alt)

(ppm)
Nitro Precursor (Impurity)

(ppm)
-NH

/ -NH

9.5 – 10.5 (br s, 3H) 4.8 – 5.2 (br s, 2H) Absent
Ar-H (Ortho to N) 7.2 – 7.4 (d/s)6.5 – 6.7 (d/s)8.0 – 8.2 (d)
Ar-H (Meta to N) 7.0 – 7.2 (d)6.8 – 7.0 (d)7.3 – 7.5 (d)
O-CH

-CH

-O
4.1 (t) / 3.7 (t)4.0 (t) / 3.7 (t)4.3 (t) / 3.8 (t)
-CH

-CH

3.5 (q)3.5 (q)3.5 (q)
-CH

1.15 (t)1.15 (t)1.15 (t)

Critical Insight: The shift of the aromatic proton ortho to the nitrogen (H-6 position) is the most reliable indicator of protonation state if the NH signals are broadened by water exchange. It moves from ~6.6 ppm (Free Base) to ~7.3 ppm (HCl Salt).

Experimental Protocol

To ensure reproducibility and minimize "ghost" peaks from solvent exchange, follow this protocol.

Step 1: Sample Preparation[2]
  • Mass: Weigh 10–15 mg of the hydrochloride salt.

  • Solvent: Use 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? Chloroform-d (CDCl3) often leads to precipitation of the salt or severe broadening of the ammonium signal due to poor solubility. Methanol-d4 (MeOD) will cause the exchange of the NH protons, making the critical salt-confirmation signal disappear (becoming HDO).

  • Additive (Optional): If the sample contains residual acid, the NH peak may drift. Do not add TMS; rely on the residual DMSO quintet (2.50 ppm) for referencing.

Step 2: Acquisition Parameters[3]
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Scans (NS): Minimum 16 (32 recommended to resolve the satellite peaks of the ethylene chain).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The ammonium protons have slower relaxation times; a short D1 will reduce their integral accuracy.
    
  • Spectral Width: -2 to 14 ppm (ensure the broad ammonium peak is not cut off).

Step 3: Processing & Integration
  • Phasing: Manual phasing is required. The broad ammonium peak often distorts automatic phasing algorithms.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the region around 9–11 ppm.

  • Integration: Set the terminal methyl triplet (1.15 ppm) to 3.00H as the internal standard.

Decision Workflow (QC)

Use this logic flow to determine the status of your material based on the acquired spectrum.

QC_Flow Start Acquire 1H-NMR (DMSO-d6) Check_NH Check 9.0 - 10.5 ppm Is there a broad signal (3H)? Start->Check_NH Pass_Salt Salt Form Confirmed Check_NH->Pass_Salt Yes Check_Base Check 4.5 - 5.5 ppm Is there a broad signal (2H)? Check_NH->Check_Base No Fail_Base Result: Free Base (Acidification Incomplete) Check_Base->Fail_Base Yes Check_Nitro Check Aromatic Region Signals > 8.0 ppm? Check_Base->Check_Nitro No Fail_Nitro Result: Nitro Impurity (Incomplete Reduction) Check_Nitro->Fail_Nitro Yes Fail_Unk Result: Unknown/Degraded Check_Nitro->Fail_Unk No

Caption: QC Decision Tree for validating 3-Chloro-4-(2-ethoxyethoxy)aniline HCl.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 176870, Erlotinib. Retrieved from [Link]

  • Chandregowda, V., et al. (2007).Synthesis of Erlotinib Hydrochloride. Synthetic Communications, 37(19).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry.[2] Retrieved from [Link]

  • European Patent Office. Process for the preparation of Erlotinib. Patent EP3015460. (Details the conversion of the nitro intermediate to the aniline hydrochloride). Retrieved from [Link]

Sources

Reference Standards for 3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride: A Performance & Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of "Process-Specific" Impurities

In the high-stakes landscape of tyrosine kinase inhibitor (TKI) development—specifically for EGFR inhibitors like Gefitinib and related quinazolines—3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride represents a critical process-related impurity .

Unlike common degradation products, this compound typically arises from specific synthetic route deviations, most notably the nucleophilic aromatic substitution (SNAr) of a 3-chloro-4-haloaniline starting material when 2-ethoxyethanol is used as a solvent or reagent. Its structural similarity to the active pharmaceutical ingredient (API) core makes it a "persistent impurity" that can carry through multiple purification steps.

This guide objectively compares the grades of reference standards available for this compound. Rather than a simple brand comparison (as few primary pharmacopeial standards exist for this specific impurity), we evaluate the performance differences between Commercial Research Grade materials and Fully Characterized Reference Standards (FCRS) , providing experimental protocols to qualify the former into the latter.

Mechanistic Origin & Impurity Profiling

To select the right standard, one must understand the impurity's origin. The presence of 3-Chloro-4-(2-ethoxyethoxy)aniline suggests a specific side-reaction in the synthesis of 4-anilinoquinazolines.

Figure 1: Impurity Formation Pathway

This diagram illustrates the SNAr mechanism where the solvent (2-ethoxyethanol) competes with the intended nucleophile.

ImpurityOrigin Start Starting Material (3-Chloro-4-fluoroaniline) Product Target API Intermediate Start->Product Primary Reaction Impurity Target Impurity: 3-Chloro-4-(2-ethoxyethoxy)aniline Start->Impurity S_NAr Competition (Solvent Attack) Reagent Intended Reagent (e.g., Quinazoline core) Reagent->Product Solvent Solvent Side-Reaction (2-Ethoxyethanol) Solvent->Impurity

Comparative Analysis: Research Grade vs. Reference Standard Grade

For niche impurities like 3-Chloro-4-(2-ethoxyethoxy)aniline HCl, researchers often face a choice between "off-the-shelf" catalog items and custom-synthesized, fully characterized standards. The following data highlights the risks associated with using lower-tier standards for quantitative calculations (e.g., Response Factor determination).

Table 1: Performance Specifications Comparison
FeatureResearch Grade (Commercial) Primary Reference Standard (FCRS) Impact on Data
Purity Assignment Chromatographic Purity (% Area)Potency (% w/w) via Mass BalanceHigh: Area % ignores water/salts, leading to overestimation of impurity content.
Salt Stoichiometry Assumed (1:1 HCl)Measured (Titration/IC)Critical: HCl content varies (monohydrochloride vs. dihydrochloride) affecting MW used in calculations.
Water Content Not typically reportedMeasured (Karl Fischer)High: Aniline HCl salts are hygroscopic; "As Is" weight can be 2-5% water.
Traceability Batch-specific CoANMR/MS/IR + TGA/ROICompliance: Only FCRS meets ICH Q3A/B requirements for response factor calculation.
Uncertainty UnknownCalculated (e.g., ± 0.5%)Reliability: Essential for setting specification limits.
Experimental Case Study: The "Purity Trap"

In a simulated comparative study, a commercial "98% Purity" sample of 3-Chloro-4-(2-ethoxyethoxy)aniline HCl was analyzed against a fully characterized standard.

  • Commercial Label Claim: >98% (HPLC Area).

  • Actual Findings:

    • HPLC Area: 98.2%

    • Water (KF): 3.4% (Hygroscopic uptake)

    • Residual Solvent (Ethanol): 1.1%

    • Counter-ion (Chloride): 13.8% (Theoretical for mono-HCl: 14.1%)

  • True Potency Calculation:

    
    
    

Experimental Protocols

Protocol A: Qualification of a Secondary Standard

Use this workflow to convert a commercial "Research Grade" sample into a usable Reference Standard.

Objective: Establish the "True Potency" (% w/w) of the material.

  • Identity Confirmation:

    • 1H-NMR (DMSO-d6): Confirm the characteristic triplet/quartet of the ethoxyethoxy chain and the aromatic coupling pattern (d, d, dd) of the 3-chloro-4-substituted ring.

    • Mass Spectrometry: Confirm Molecular Ion

      
      .
      
  • Purity Assessment (Chromatographic):

    • Run duplicate injections on HPLC (Method below). Calculate mean % Area.

  • Impurity Quantification (Mass Balance Factors):

    • Volatiles: Perform TGA or Karl Fischer titration (Triplicate). Limit: RSD < 5%.

    • Residue on Ignition (ROI): Determine inorganic content.

    • Residual Solvents: GC-HS analysis for synthesis solvents (ethanol, ethoxyethanol).

  • Calculation:

    
    
    
Protocol B: HPLC Method for Purity & Specificity

Optimized for separating the polar aniline impurity from the hydrophobic Quinazoline API.

  • Column: C18 (e.g., Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar aniline retention)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Check for non-chromophoric impurities).

  • Temperature: 30°C.

Self-Validating Check: The resolution (


) between 3-Chloro-4-(2-ethoxyethoxy)aniline and the parent aniline (3-Chloro-4-fluoroaniline) must be 

.

Selection Decision Tree

Use this logic flow to determine which standard grade is required for your specific development stage.

Figure 2: Reference Standard Selection Logic

SelectionTree Start What is the intended use? Q1 Impurity Identification / Qualitative Marker? Start->Q1 Q2 Quantification / Release Testing? Start->Q2 ResGrade Use Research Grade (Check Identity via NMR) Q1->ResGrade Q3 Is a Pharmacopeial (USP/EP) Standard Available? Q2->Q3 Primary Use USP/EP Standard (Gold Standard) Q3->Primary Yes Q4 Is a Commercial CRM Available? Q3->Q4 No CRM Use Certified Reference Material (ISO 17034) Q4->CRM Yes Custom Perform Full Characterization (Protocol A - Mass Balance) Q4->Custom No (Most Likely)

References

  • Matrix Scientific. 4-(2-Ethoxyethoxy)aniline hydrochloride Product Data. Accessed 2026.[2][] Link

  • ChemScene. 3-Chloro-4-(2-methoxyethoxy)aniline Product Data (Structural Analog Comparison). Accessed 2026.[2][] Link

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Link

  • PubChem. Compound Summary: 3-Chloro-4-(2-ethoxyethoxy)aniline (Analog Data). National Library of Medicine. Link

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-4-(2-ethoxyethoxy)aniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 3-Chloro-4-(2-ethoxyethoxy)aniline HCl, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Rigorous analytical method validation is not merely a regulatory requirement but a scientific necessity to ensure the reliability and accuracy of data, ultimately safeguarding patient safety and product efficacy.[1][2]

This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Chloro-4-(2-ethoxyethoxy)aniline HCl, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a senior application scientist, the following sections are structured to provide not just procedural steps, but the underlying scientific rationale, enabling you to design and execute robust validation protocols.

The Imperative of Method Validation: Beyond the Checklist

The validation of an analytical procedure is the documented evidence that the method is fit for its intended purpose.[2][3][4][5] This principle, outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, forms the bedrock of our approach.[3][6] For a compound like 3-Chloro-4-(2-ethoxyethoxy)aniline HCl, this means developing methods that are not only precise and accurate in quantifying the main component but are also specific enough to detect and quantify potential impurities that may arise during synthesis or degradation.[7][8]

Choosing the Right Analytical Tool: A Comparative Overview

The two most common and powerful techniques for the analysis of non-volatile and volatile organic compounds, respectively, are HPLC and GC.[8][9][10] The choice between them for 3-Chloro-4-(2-ethoxyethoxy)aniline HCl depends on several factors, including the volatility of the analyte and its potential impurities, as well as the desired sensitivity and resolution.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds like 3-Chloro-4-(2-ethoxyethoxy)aniline HCl.[9][11]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like anilines to improve volatility.[9][12][13]
Detection UV-Vis, Diode Array (DAD), Mass Spectrometry (MS).Flame Ionization (FID), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS).[10][13]
Sensitivity High, can be enhanced with detectors like MS.Very high, especially with specific detectors like NPD for nitrogen-containing compounds.[10]
Resolution Excellent, particularly with modern column technologies.High, especially with capillary columns.

For the routine analysis and purity determination of 3-Chloro-4-(2-ethoxyethoxy)aniline HCl, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the method of choice due to the compound's polarity and non-volatile nature.[11]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the analytical system is performing correctly before any samples are analyzed.

Protocol 1: RP-HPLC Method for Assay and Impurity Determination

This method is designed to be stability-indicating, meaning it can resolve the main analyte from its potential degradation products.

1. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 20% B to 80% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 3-Chloro-4-(2-ethoxyethoxy)aniline HCl in a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the same diluent.

3. System Suitability:

Before sample analysis, inject the standard solution six times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.

4. Validation Parameters and Acceptance Criteria:

The following validation parameters should be assessed according to ICH Q2(R1) guidelines:[3][6]

  • Specificity: Demonstrated by the separation of the main peak from potential impurities and degradation products generated during forced degradation studies (acid, base, oxidation, heat, and light).[14][15] The peak purity of the analyte should be evaluated using a Diode Array Detector (DAD).

  • Linearity: A minimum of five concentrations across the range of 50-150% of the analytical concentration should be prepared. The correlation coefficient (r²) should be ≥ 0.999.[6][16]

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.[16][17]

  • Precision:

    • Repeatability (Intra-day): Analysis of six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Analysis of six replicate samples on different days, by different analysts, or with different equipment. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's reliability is assessed by intentionally varying parameters such as mobile phase composition, pH, column temperature, and flow rate. The system suitability criteria must be met under all varied conditions.

Protocol 2: GC-FID Method for Residual Solvent Analysis

While not the primary method for the analyte itself, GC is crucial for quantifying residual solvents from the synthesis process.

1. Chromatographic Conditions:

ParameterRecommended Condition
Column DB-624, 30 m x 0.32 mm, 1.8 µm film thickness
Carrier Gas Helium at a constant flow of 1.5 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injection Mode Split (10:1)
Injection Volume 1 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of common synthesis solvents (e.g., ethanol, ethyl acetate, toluene) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Sample Solution: Accurately weigh and dissolve the 3-Chloro-4-(2-ethoxyethoxy)aniline HCl sample in DMSO.

3. Validation Parameters:

The validation of the GC method for residual solvents follows similar principles to the HPLC method, with a focus on specificity (separation of all potential solvents), linearity, accuracy, precision, and LOD/LOQ for each solvent.

Visualizing the Workflow

To better understand the logical flow of the validation process, the following diagrams illustrate the key stages.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Reporting MD_Start Select HPLC Method MD_Params Optimize Parameters (Column, Mobile Phase, etc.) MD_Start->MD_Params MD_SST Develop System Suitability Test MD_Params->MD_SST Val_Protocol Prepare Validation Protocol MD_SST->Val_Protocol Val_Specificity Specificity (Forced Degradation) Val_Protocol->Val_Specificity Val_Linearity Linearity Val_Protocol->Val_Linearity Val_Accuracy Accuracy Val_Protocol->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Protocol->Val_Precision Val_LOQ LOD & LOQ Val_Protocol->Val_LOQ Val_Robustness Robustness Val_Protocol->Val_Robustness Rep_Report Compile Validation Report Val_Specificity->Rep_Report Val_Linearity->Rep_Report Val_Accuracy->Rep_Report Val_Precision->Rep_Report Val_LOQ->Rep_Report Val_Robustness->Rep_Report Rep_SOP Generate Standard Operating Procedure Rep_Report->Rep_SOP

Caption: Workflow for HPLC Method Validation.

Validation_Parameters_Relationship VP Validated Method Specificity Specificity Specificity->VP Linearity Linearity Accuracy Accuracy Linearity->Accuracy Range Range Linearity->Range Accuracy->VP Precision Precision Precision->Accuracy Precision->Range Range->VP LOQ LOQ LOQ->VP

Caption: Interrelationship of Key Validation Parameters.

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and review. Below are illustrative examples of how to present linearity and accuracy data.

Table 1: Illustrative Linearity Data for 3-Chloro-4-(2-ethoxyethoxy)aniline HCl by HPLC

Concentration (% of Target)Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
50%5049850, 50100, 4995049967
80%8079900, 80150, 8005080033
100%10099800, 100200, 100000100000
120%120119900, 120300, 120100120100
150%150149700, 150300, 150000150000
Correlation Coefficient (r²) 0.9998

Table 2: Illustrative Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean Recovery (%)
80%8079.5, 80.2, 79.899.6
100%100100.5, 99.8, 100.1100.1
120%120119.4, 120.6, 119.899.8
Overall Mean Recovery 99.8

Conclusion: A Foundation of Trustworthy Data

The validation of analytical methods for 3-Chloro-4-(2-ethoxyethoxy)aniline HCl is a critical exercise in ensuring data integrity and product quality. While RP-HPLC stands out as the primary technique for assay and impurity profiling, a comprehensive validation plan will also incorporate orthogonal techniques like GC for complementary analyses such as residual solvent determination. By adhering to the principles outlined in this guide and the referenced ICH guidelines, researchers and drug development professionals can establish a robust analytical framework, ensuring that the data generated is reliable, reproducible, and fit for purpose. This, in turn, builds a strong foundation for the entire drug development lifecycle.

References

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Quality Guidelines - ICH. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. [Link]

  • Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC International. [Link]

  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC. [Link]

  • Enhanced Biodegradation of Aniline under Anoxic Condition - Scientific.net. [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column - SIELC Technologies. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. [Link]

  • Method 8131 Aniline and Selected Derivatives by Gas Chromatography - EPA. [Link]

  • 3-chloro-4-(2-methoxyethoxy)aniline (C9H12ClNO2) - PubChemLite. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.